molecular formula C18H22N4O4 B15577059 (S)-SAR131675

(S)-SAR131675

Katalognummer: B15577059
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: PFMPOBVAYMTUOX-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-SAR131675 is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C18H22N4O4

Molekulargewicht

358.4 g/mol

IUPAC-Name

2-amino-1-ethyl-7-[(3S)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m0/s1

InChI-Schlüssel

PFMPOBVAYMTUOX-SFHVURJKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

(S)-SAR131675: A Deep Dive into its Mechanism of Action on Lymphatic Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(S)-SAR131675 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis—the formation of new lymphatic vessels. This technical guide provides an in-depth analysis of the mechanism of action of this compound on lymphatic endothelial cells (LECs), summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Targeting the VEGFC/VEGFD-VEGFR-3 Axis

The fundamental mechanism of this compound revolves around its direct inhibition of the VEGFR-3 tyrosine kinase. In normal physiological and pathological processes, the binding of ligands such as Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D to VEGFR-3 on the surface of lymphatic endothelial cells triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domains.[1][2][3] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the PI3K-Akt and MAPK-ERK pathways, which are crucial for LEC proliferation, migration, and survival.[2][4]

This compound competitively binds to the ATP-binding pocket of the VEGFR-3 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation.[5][6] This blockade effectively abrogates the downstream signaling cascades, leading to a potent anti-lymphangiogenic effect.[7]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity for VEGFR-3.

ParameterCell/SystemLigand/StimulusIC50 ValueReference
VEGFR-3 Tyrosine Kinase Activity Cell-free assay-20 nM[6][7]
Cell-free assay-23 nM[8][9]
VEGFR-3 Autophosphorylation HEK cells-45 nM[6][7]
LEC Proliferation/Survival Primary human lymphatic cellsVEGFC~20 nM[6][8]
Primary human lymphatic cellsVEGFC14 nM[7]
Primary human lymphatic cellsVEGFD17 nM[7]
Erk Phosphorylation Lymphatic cellsVEGFC~30 nM[9]
LEC Migration HLMVECVEGFC< 30 nM[7]
VEGFR-2 Tyrosine Kinase Activity Cell-free assay-235 nM[9]
VEGFR-2 Autophosphorylation -VEGFA239 nM[9]
VEGFA-induced LEC Survival Primary human lymphatic cellsVEGFA664 nM[7]

HLMVEC: Human Lung Microvascular Endothelial Cells

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on VEGFR-3 directly impacts key signaling pathways within lymphatic endothelial cells.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds P_VEGFR3 p-VEGFR-3 VEGFR3->P_VEGFR3 Autophosphorylation PI3K PI3K P_VEGFR3->PI3K Ras Ras P_VEGFR3->Ras SAR131675 This compound SAR131675->P_VEGFR3 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Figure 1: this compound Inhibition of the VEGFR-3 Signaling Cascade. This diagram illustrates how this compound blocks the autophosphorylation of VEGFR-3, thereby inhibiting the downstream PI3K/Akt and Ras/MAPK signaling pathways responsible for key cellular functions in lymphatic endothelial cells.

Key Experimental Methodologies

The characterization of this compound's mechanism of action has been elucidated through a series of well-defined experimental protocols.

VEGFR-3 Kinase Activity Assay (Cell-Free)
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-3 tyrosine kinase.

  • Methodology:

    • Recombinant human VEGFR-3 tyrosine kinase domain is incubated with a synthetic polypeptide substrate (e.g., poly-Glu-Tyr) and ATP in a reaction buffer.

    • Increasing concentrations of this compound are added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with an anti-phosphotyrosine antibody.

    • The IC50 value is calculated from the dose-response curve.[9]

VEGFR-3 Autophosphorylation Assay (Cell-Based)
  • Objective: To assess the ability of this compound to inhibit VEGFR-3 autophosphorylation in a cellular context.

  • Methodology:

    • HEK293 cells are transiently transfected to overexpress human VEGFR-3.[6][7]

    • Cells are serum-starved and then pre-incubated with varying concentrations of this compound.

    • Cells are stimulated with VEGFC to induce VEGFR-3 autophosphorylation.

    • Cell lysates are collected, and VEGFR-3 is immunoprecipitated.

    • The phosphorylation status of VEGFR-3 is determined by Western blotting using an anti-phospho-VEGFR-3 antibody.

    • Total VEGFR-3 levels are also measured as a loading control.

    • Densitometry is used to quantify the inhibition of phosphorylation and calculate the IC50 value.

Experimental_Workflow_Autophosphorylation Start HEK293 Cells Transfection Transfect with VEGFR-3 plasmid Start->Transfection Starvation Serum Starvation Transfection->Starvation Incubation Incubate with This compound Starvation->Incubation Stimulation Stimulate with VEGFC Incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis IP Immunoprecipitation (anti-VEGFR-3) Lysis->IP WB Western Blot (anti-pVEGFR-3) IP->WB Analysis Densitometry Analysis & IC50 Calculation WB->Analysis

Figure 2: Workflow for VEGFR-3 Autophosphorylation Assay. This diagram outlines the key steps involved in assessing the inhibitory effect of this compound on VEGFC-induced VEGFR-3 autophosphorylation in a cellular model.

Lymphatic Endothelial Cell Proliferation/Survival Assay
  • Objective: To evaluate the impact of this compound on the viability and growth of primary human lymphatic endothelial cells.

  • Methodology:

    • Primary human LECs are seeded in multi-well plates in low-serum medium.[7]

    • Cells are treated with increasing concentrations of this compound in the presence of a pro-proliferative stimulus (VEGFC or VEGFD).

    • Cells are incubated for a period of 48-72 hours.

    • Cell viability or proliferation is measured using a colorimetric assay (e.g., MTS or WST-1) or by direct cell counting.

    • The IC50 value, representing the concentration of this compound that inhibits 50% of the VEGFC/D-induced proliferation, is determined.

Lymphatic Endothelial Cell Migration Assay
  • Objective: To determine the effect of this compound on the migratory capacity of LECs.

  • Methodology:

    • A Boyden chamber assay is typically employed, where a porous membrane separates an upper and lower chamber.

    • LECs are seeded in the upper chamber in serum-free medium containing various concentrations of this compound.

    • The lower chamber contains a chemoattractant, such as VEGFC.[7]

    • The setup is incubated for several hours to allow cell migration through the membrane.

    • Non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • The inhibition of migration is quantified relative to the untreated control.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-3, a critical receptor in lymphangiogenesis. Its mechanism of action is centered on the direct inhibition of VEGFR-3 tyrosine kinase activity, leading to the suppression of downstream signaling pathways essential for lymphatic endothelial cell proliferation, survival, and migration. The quantitative data and experimental evidence robustly support its role as a powerful anti-lymphangiogenic agent, making it a valuable tool for research into lymphatic biology and a potential therapeutic candidate for diseases characterized by pathological lymphangiogenesis, such as cancer metastasis and lymphedema.[7][10] Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

(S)-SAR131675: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis. This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, and a detailed pathway for its chemical synthesis. The information is compiled from various scientific publications and patents to serve as a comprehensive resource for researchers in the fields of oncology, drug discovery, and medicinal chemistry.

Discovery and Mechanism of Action

This compound was identified through high-throughput screening and subsequent chemical optimization as a potent and selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1][2] It demonstrates significant selectivity for VEGFR-3 over other related kinases, playing a crucial role in the inhibition of lymphangiogenesis, the formation of new lymphatic vessels.

The primary mechanism of action of this compound involves the inhibition of VEGFR-3 autophosphorylation, a critical step in the activation of its downstream signaling cascade.[1] This blockade of VEGFR-3 signaling has been shown to inhibit the proliferation and migration of human lymphatic endothelial cells.[3] Specifically, this compound effectively inhibits the VEGFC-induced Erk phosphorylation, a key downstream signaling event.[3]

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Parameter VEGFR-3 VEGFR-2 VEGFR-1 Reference
IC50 (Kinase Activity) 23 nM235 nM> 3 µM[3]
Ki ~12 nM--[3]
IC50 (Autophosphorylation) 45 nM (in HEK cells)280 nM~1 µM[1]

Table 1: In Vitro Kinase Inhibition

Cell-Based Assay Ligand IC50 Reference
Lymphatic Cell Proliferation VEGFC / VEGFD~20 nM[1]
Lymphatic Cell Survival VEGFC14 nM[3]
Lymphatic Cell Survival VEGFD17 nM[3]
VEGFC-induced Erk Phosphorylation VEGFC~30 nM[3]
HLMVEC Migration VEGFC< 30 nM
HLMVEC Migration VEGFA~100 nM

Table 2: In Vitro Cellular Activity

Chemical Synthesis Pathway

The chemical synthesis of this compound involves a multi-step process culminating in the formation of the 1,8-naphthyridine (B1210474) core and the stereospecific introduction of the chiral side chain. While the precise, detailed industrial synthesis is proprietary, a plausible and commonly utilized pathway based on established organic chemistry principles is outlined below. The key steps likely involve the construction of the naphthyridine core via a Friedländer-type condensation, followed by a Sonogashira coupling to introduce the chiral alkyne side chain.

Logical Synthesis Workflow

SAR131675_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Assembly A 2-Aminonicotinaldehyde C 1,8-Naphthyridine Core A->C Friedländer Condensation B Ethyl Acetoacetate Derivative B->C F Halogenated Naphthyridine Core C->F Halogenation D Chiral Precursor E (3R)-3-hydroxy-4-methoxy -3-methyl-1-butyne D->E Stereoselective Synthesis G This compound E->G F->G Sonogashira Coupling

Caption: A logical workflow for the synthesis of this compound.

Signaling Pathway of this compound Action

SAR131675_Signaling_Pathway VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Dimerization Receptor Dimerization & Autophosphorylation VEGFR3->Dimerization SAR131675 This compound SAR131675->VEGFR3 Inhibition PI3K PI3K/Akt Pathway Dimerization->PI3K ERK Ras/Raf/MEK/ERK Pathway Dimerization->ERK Proliferation Cell Proliferation & Survival PI3K->Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Lymphangiogenesis Lymphangiogenesis Proliferation->Lymphangiogenesis Migration->Lymphangiogenesis

Caption: The inhibitory effect of this compound on the VEGFR-3 signaling pathway.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound on VEGFR tyrosine kinases can be determined using an ELISA-based assay.

  • Plate Coating: Multiwell plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (4:1).

  • Reaction Mixture: The reaction is carried out in a kinase buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄) supplemented with ATP and the test compound this compound at various concentrations. ATP concentrations are typically 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.

  • Enzyme Addition: The reaction is initiated by the addition of the respective recombinant human VEGFR enzyme.

  • Incubation: The plates are incubated to allow for the kinase reaction to proceed.

  • Detection: The phosphorylated substrate is detected using a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP). The signal is developed using a chromogenic HRP substrate, and the absorbance is measured.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Cellular Proliferation Assay

The effect of this compound on the proliferation of primary human lymphatic endothelial cells is assessed as follows:

  • Cell Seeding: Human lymphatic microvascular endothelial cells (HLMVECs) are seeded in 96-well plates in a serum-free medium.

  • Stimulation: Cells are stimulated with VEGFR-3 ligands such as VEGFC or VEGFD in the presence of varying concentrations of this compound.

  • Incubation: The cells are incubated for a period sufficient to allow for proliferation (e.g., 72 hours).

  • Quantification: Cell proliferation is quantified using a standard method such as the MTS or BrdU incorporation assay.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the concentration of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-3 with significant anti-lymphangiogenic properties. Its discovery and preclinical evaluation have provided valuable insights into the role of VEGFR-3 in pathological conditions such as cancer. The synthetic pathway, likely involving established methodologies like the Friedländer condensation and Sonogashira coupling, allows for the efficient production of this important research compound. This technical guide serves as a foundational resource for scientists and researchers working on the development of novel therapeutics targeting lymphangiogenesis.

References

(S)-SAR131675: A Comprehensive Technical Profile of its Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of (S)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The information presented herein is compiled from publicly available research, offering a valuable resource for those involved in kinase inhibitor research and development.

Core Target Profile and Potency

This compound is a highly potent inhibitor of VEGFR-3, a key regulator of lymphangiogenesis. Its inhibitory activity has been quantified through various in vitro assays, demonstrating nanomolar potency against its primary target.

Table 1: In Vitro Inhibitory Activity of this compound against VEGFR Family Kinases
Target KinaseAssay TypeParameterValue (nmol/L)
VEGFR-3 Recombinant Human Kinase ELISAIC5023 ± 7[1]
Recombinant Human Kinase AssayKi~12[1]
HEK Cell AutophosphorylationIC5030 - 50[1]
VEGFR-2 Recombinant Human Kinase ELISAIC50235[1]
HEK Cell AutophosphorylationIC50~280[1]
PAEC Autophosphorylation (VEGFA-induced)IC50239[1]
VEGFR-1 Recombinant Human Kinase ELISAIC50> 3000[1]
HEK Cell AutophosphorylationIC50~1000[1]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Values are presented as mean ± standard deviation where available.

Kinome-wide Selectivity Profile

A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. This compound has been demonstrated to be highly selective for VEGFR-3. It was profiled against a panel of 65 kinases and showed minimal off-target activity, highlighting its specificity.[1][2] The detailed results from this broad kinase panel screening are summarized below.

Table 2: Selectivity Profile of this compound against a Panel of 65 Human Kinases
KinaseInhibition (%) at 1 µmol/L
VEGFR-3 Potent Inhibition (IC50 = 23 nmol/L)
VEGFR-2 Moderate Inhibition (IC50 = 235 nmol/L)
Other Kinases Generally < 50% inhibition at 1 µmol/L

(Note: The specific percentage of inhibition for each of the 65 kinases at 1 µmol/L is detailed in the supplementary materials of the primary publication by Alam et al., 2012. This table provides a summary of the overall findings.)

Cellular Activity

The inhibitory effects of this compound have also been characterized in cellular assays, confirming its ability to modulate VEGFR-3 signaling and function in a biological context.

Table 3: Cellular Activity of this compound
Cell TypeAssayLigand(s)ParameterValue (nmol/L)
Human Dermal Lymphatic Endothelial CellsProliferationVEGFC, VEGFDIC50~20[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the kinase selectivity profile of this compound.

Recombinant Human VEGFR Tyrosine Kinase ELISA

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified recombinant human VEGFR kinases.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis plate Coat 96-well plate with Poly-GT add_reagents Add rhVEGFR, this compound, and ATP to wells plate->add_reagents rhVEGFR Prepare recombinant human VEGFR enzyme solution rhVEGFR->add_reagents sar131675 Prepare serial dilutions of this compound sar131675->add_reagents atp Prepare ATP solution atp->add_reagents incubation Incubate to allow for phosphorylation add_reagents->incubation add_antibody Add HRP-conjugated anti-phosphotyrosine antibody incubation->add_antibody add_substrate Add TMB substrate add_antibody->add_substrate read_plate Read absorbance at 450 nm add_substrate->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50

Caption: Workflow for the recombinant human VEGFR tyrosine kinase ELISA.

Methodology:

  • Plate Coating: 96-well microplates are coated with the synthetic substrate poly(Glu, Tyr) 4:1 (poly-GT).

  • Reagent Preparation:

    • Solutions of recombinant human VEGFR-1, VEGFR-2, or VEGFR-3 are prepared in kinase buffer.

    • Serial dilutions of this compound are prepared in the appropriate vehicle (e.g., DMSO).

    • ATP solution is prepared at the desired concentration (e.g., 30 µmol/L for VEGFR-1 and VEGFR-3, 15 µmol/L for VEGFR-2).[3]

  • Kinase Reaction: The recombinant kinase, this compound dilution, and ATP are added to the coated wells and incubated to allow for tyrosine phosphorylation of the poly-GT substrate.

  • Detection:

    • The wells are washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added.

    • After incubation and washing, a chromogenic substrate such as TMB (3,3',5,5'-Tetramethylbenzidine) is added.

  • Data Analysis: The absorbance is measured at 450 nm, and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular VEGFR Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit the autophosphorylation of VEGFRs in a cellular context.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis seed_cells Seed HEK293 or PAEC cells transfect_cells Transfect with VEGFR expression vector (HEK293) seed_cells->transfect_cells treat_cells Treat with this compound transfect_cells->treat_cells stimulate_cells Stimulate with ligand (e.g., VEGFA for VEGFR-2) treat_cells->stimulate_cells lyse_cells Lyse cells to extract proteins stimulate_cells->lyse_cells quantify_protein Determine protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with anti-phospho-VEGFR antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescent substrate secondary_ab->detect quantify_bands Quantify band intensity detect->quantify_bands calc_ic50 Calculate IC50 values quantify_bands->calc_ic50

Caption: Workflow for the cellular VEGFR autophosphorylation assay.

Methodology:

  • Cell Culture and Treatment:

    • Human Embryonic Kidney (HEK293) cells are transiently transfected to overexpress the desired VEGFR. Porcine Aortic Endothelial Cells (PAEC) stably expressing VEGFR-2 can also be used.

    • Cells are serum-starved and then pre-incubated with various concentrations of this compound.

    • For VEGFR-2, cells are stimulated with VEGFA to induce receptor autophosphorylation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target VEGFR.

    • An HRP-conjugated secondary antibody is used for detection via chemiluminescence.

  • Data Analysis: The intensity of the phosphorylated VEGFR band is quantified and normalized to the total VEGFR or a loading control. IC50 values are then calculated.

Human Dermal Lymphatic Endothelial Cell (HDLEC) Proliferation Assay

This assay measures the effect of this compound on the proliferation of primary human lymphatic endothelial cells induced by the VEGFR-3 ligands, VEGFC and VEGFD.

Workflow Diagram:

G cluster_cell_prep Cell Preparation & Seeding cluster_treatment Treatment cluster_proliferation_assay Proliferation Measurement cluster_analysis Data Analysis culture_hdlec Culture Human Dermal Lymphatic Endothelial Cells seed_hdlec Seed HDLECs in 96-well plates culture_hdlec->seed_hdlec add_inhibitor Add serial dilutions of this compound seed_hdlec->add_inhibitor add_ligand Add VEGFC or VEGFD add_inhibitor->add_ligand incubate Incubate for specified duration add_ligand->incubate add_reagent Add proliferation reagent (e.g., MTS, WST-1) incubate->add_reagent read_absorbance Read absorbance add_reagent->read_absorbance calc_inhibition Calculate percent inhibition of proliferation read_absorbance->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50

Caption: Workflow for the HDLEC proliferation assay.

Methodology:

  • Cell Seeding: Primary Human Dermal Lymphatic Endothelial Cells (HDLECs) are seeded in 96-well plates in appropriate growth medium.

  • Treatment:

    • The medium is replaced with a basal medium containing a low percentage of serum.

    • Cells are treated with a range of concentrations of this compound.

    • Proliferation is stimulated by the addition of VEGFC or VEGFD.

  • Proliferation Measurement: After a defined incubation period (e.g., 72 hours), a colorimetric or fluorometric reagent that measures cell viability/proliferation (e.g., MTS or WST-1) is added to the wells.

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of inhibition of proliferation is calculated relative to controls. IC50 values are determined from the dose-response curves.

Signaling Pathway

This compound exerts its effects by inhibiting the VEGFR-3 signaling cascade, which is crucial for lymphangiogenesis. The binding of ligands such as VEGFC and VEGFD to VEGFR-3 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which ultimately lead to lymphatic endothelial cell proliferation, migration, and survival. This compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation step, thereby abrogating the entire downstream signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC VEGFC / VEGFD VEGFR3 VEGFR-3 VEGFC->VEGFR3 Dimerization Dimerization & Autophosphorylation VEGFR3->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K MAPK MAPK/ERK Pathway Dimerization->MAPK Proliferation Proliferation, Migration, Survival PI3K->Proliferation MAPK->Proliferation SAR131675 This compound SAR131675->Dimerization Inhibits

Caption: Simplified VEGFR-3 signaling pathway and the point of inhibition by this compound.

This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, supported by detailed experimental methodologies and visual representations of key processes. The data presented underscore the compound's high potency and selectivity for VEGFR-3, making it a valuable tool for research in lymphangiogenesis and related therapeutic areas.

References

(S)-SAR131675: A Potent and Selective Inhibitor of VEGFC/VEGFD Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-SAR131675 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis—the formation of new lymphatic vessels.[1][2] Its ligands, VEGF-C and VEGF-D, play a crucial role in both developmental and pathological lymphangiogenesis, the latter being implicated in tumor metastasis and other diseases.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action in blocking VEGFC/VEGFD signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Blocking the VEGFC/VEGFD/VEGFR-3 Axis

VEGF-C and VEGF-D, upon binding to VEGFR-3, induce receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][5] This activation triggers downstream signaling cascades, including the ERK1/2 and PI3K/AKT pathways, which are critical for lymphatic endothelial cell survival, proliferation, and migration.[3][5][6]

This compound acts as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[7] By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[7] This blockade of VEGFR-3 signaling effectively abrogates the biological effects induced by VEGFC and VEGFD.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound in inhibiting VEGFR-3 and related kinases, as well as its effects on VEGFC/VEGFD-induced cellular responses.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeIC50 (nM)Ki (nM)Selectivity vs. VEGFR-3Reference
VEGFR-3Recombinant Human Kinase Assay2312-[7][8]
VEGFR-2Recombinant Human Kinase Assay235-~10-fold[8]
VEGFR-1Recombinant Human Kinase Assay>3000->130-fold[7][8]

Table 2: Cellular Activity

AssayCell TypeLigandIC50 (nM)Reference
VEGFR-3 AutophosphorylationHEK cells-45[2]
Lymphatic Cell SurvivalPrimary Human Lymphatic CellsVEGFC14[8][9]
Lymphatic Cell SurvivalPrimary Human Lymphatic CellsVEGFD17[8][9]
VEGFC-induced Erk PhosphorylationLymphatic CellsVEGFC~30[8]
VEGFC-induced MigrationHLMVECVEGFC<30[9]
VEGFA-induced MigrationHLMVECVEGFA~100[9]

Key Experimental Protocols

VEGFR-3 Kinase Activity Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human VEGFR-3.

  • Plate Coating: Multiwell plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (polyGT 4:1).[8]

  • Reaction Mixture: The reaction is carried out in a kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄) containing recombinant human VEGFR-3, ATP (typically at a concentration near the Km for the enzyme, e.g., 30 µM), and varying concentrations of this compound or DMSO as a control.[8]

  • Incubation: The reaction is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Quantification: A chromogenic or chemiluminescent substrate is added, and the resulting signal is measured using a plate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.[9]

Cellular VEGFR-3 Autophosphorylation Assay

This assay measures the inhibition of ligand-induced VEGFR-3 autophosphorylation in a cellular context.

  • Cell Culture: Human Embryonic Kidney (HEK) cells are transiently transfected to overexpress human VEGFR-3.[2]

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Ligand Stimulation: Cells are stimulated with a saturating concentration of VEGFC or VEGFD for a short period (e.g., 5-15 minutes) at 37°C to induce receptor autophosphorylation.

  • Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

  • Immunoprecipitation/ELISA: VEGFR-3 is captured from the cell lysates, and the level of tyrosine phosphorylation is quantified using an anti-phosphotyrosine antibody in an ELISA format.

  • Data Analysis: IC50 values are determined from the dose-response curve.

Lymphatic Endothelial Cell Proliferation/Survival Assay

This assay assesses the effect of this compound on VEGFC/VEGFD-induced proliferation and survival of primary lymphatic endothelial cells.

  • Cell Plating: Primary human lymphatic endothelial cells are seeded in multiwell plates in a low-serum medium (e.g., 0.1% FCS) to induce quiescence.[9]

  • Compound and Ligand Addition: Cells are treated with increasing concentrations of this compound in the presence or absence of stimulating ligands such as VEGFC (e.g., 300 ng/mL) or VEGFD (e.g., 300 ng/mL).[9]

  • Incubation: Cells are incubated for an extended period (e.g., 72 hours) to allow for cell proliferation.

  • Viability Measurement: Cell viability or proliferation is assessed using a standard method such as MTS, XTT, or by quantifying DNA content (e.g., using a fluorescent dye).

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the ligand-induced proliferation, is calculated.

Visualizations

Signaling Pathway

VEGFC_VEGFD_Signaling cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 VEGFD VEGF-D VEGFD->VEGFR3 PI3K PI3K VEGFR3->PI3K RAS RAS VEGFR3->RAS SAR131675 This compound SAR131675->VEGFR3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFC/VEGFD signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Kinase Assay

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Plate Coat Plate with poly(GT) Mix Add Reagents to Plate Plate->Mix Reagents Prepare Kinase, ATP, Inhibitor Reagents->Mix Incubate Incubate Mix->Incubate Add_Ab Add Anti-pTyr Antibody Incubate->Add_Ab Add_Substrate Add Substrate Add_Ab->Add_Substrate Read Read Signal Add_Substrate->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for an ELISA-based VEGFR-3 kinase inhibition assay.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-3, effectively blocking the signaling cascade initiated by its ligands, VEGFC and VEGFD. Its ability to inhibit lymphatic endothelial cell proliferation and migration in vitro translates to anti-lymphangiogenic, antitumoral, and antimetastatic activities in vivo.[2][10] Despite promising preclinical findings, its development was halted due to adverse metabolic effects.[1][7] Nevertheless, this compound remains a valuable research tool for elucidating the roles of the VEGFC/VEGFD/VEGFR-3 signaling axis in health and disease.

References

Preclinical Profile of (S)-SAR131675: A Deep Dive into its Anti-Metastatic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the anti-metastatic properties of (S)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The data and methodologies presented herein are compiled from key preclinical research to serve as a detailed resource for professionals in oncology and drug development.

Core Mechanism of Action: Targeting Lymphangiogenesis

Tumor metastasis, the primary cause of cancer-related mortality, often occurs via the lymphatic system. The formation of new lymphatic vessels, a process known as lymphangiogenesis, is a critical step in the metastatic cascade. This process is primarily driven by the interaction of vascular endothelial growth factors C (VEGF-C) and D (VEGF-D) with their cognate receptor, VEGFR-3, a tyrosine kinase receptor expressed on lymphatic endothelial cells.[1] Activation of VEGFR-3 triggers downstream signaling pathways, including PI3K/AKT and MEK/ERK, promoting the proliferation, survival, and migration of lymphatic endothelial cells, ultimately leading to the formation of new lymphatic vessels that facilitate tumor cell dissemination.[2][3]

This compound is a selective tyrosine kinase inhibitor that directly targets VEGFR-3, thereby disrupting this critical signaling axis.[4][5] By inhibiting VEGFR-3, this compound effectively blocks the key drivers of lymphangiogenesis, presenting a promising strategy to impede tumor metastasis.[4][5]

In Vitro Efficacy: Potent Inhibition of Key Cellular Processes

The preclinical evaluation of this compound demonstrated its potent inhibitory activity against key cellular processes involved in lymphangiogenesis and metastasis.

Quantitative Data: In Vitro Inhibition
AssayTarget/ProcessCell Line/SystemIC50 (nmol/L)Reference
Kinase ActivityRecombinant human VEGFR-3Cell-free20[4][5]
Cellular AutophosphorylationVEGFR-3HEK cells45[4][5]
Cell Proliferation (VEGFC-induced)Human Lymphatic Endothelial Cells (HLECs)HLECs~20[4][5]
Cell Proliferation (VEGFD-induced)Human Lymphatic Endothelial Cells (HLECs)HLECs~20[4][5]
Cell Migration (VEGFC-induced)Human Lymphatic Microvascular Endothelial Cells (HLMVECs)HLMVECs< 30[1]
Erk Phosphorylation (VEGFC-induced)Human Lymphatic Endothelial CellsHLECs~30[1]
Kinase ActivityVEGFR-2Cell-free235
Cellular AutophosphorylationVEGFR-2PAE cells280

Table 1: Summary of in vitro inhibitory activities of this compound.

Experimental Protocols: In Vitro Assays

VEGFR-3 Kinase Activity Assay:

  • Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-3.

  • Methodology: Recombinant human VEGFR-3 tyrosine kinase domain was incubated with a synthetic substrate (e.g., poly(Glu, Tyr)4:1) and ATP in a kinase buffer. The reaction was initiated, and the incorporation of phosphate (B84403) into the substrate was measured, typically using an ELISA-based method or radioactive ATP. This compound was added at varying concentrations to determine the IC50 value.

VEGFR-3 Autophosphorylation Assay:

  • Principle: To assess the ability of this compound to inhibit the ligand-induced autophosphorylation of VEGFR-3 in a cellular context.

  • Methodology: Human Embryonic Kidney (HEK) cells were transiently transfected to overexpress human VEGFR-3. The cells were then starved and subsequently stimulated with recombinant human VEGFC in the presence of increasing concentrations of this compound. Cell lysates were analyzed by Western blotting or ELISA using an antibody specific for phosphorylated VEGFR-3.

Lymphatic Endothelial Cell Proliferation Assay:

  • Principle: To evaluate the effect of this compound on the growth of lymphatic endothelial cells stimulated by VEGFC or VEGFD.

  • Methodology: Primary human lymphatic endothelial cells (HLECs) were seeded in 96-well plates in a low-serum medium. The cells were then treated with VEGFC or VEGFD in the presence of a dose range of this compound. After a defined incubation period (e.g., 72 hours), cell proliferation was assessed using a standard method such as MTS or BrdU incorporation assay.

Boyden Chamber Cell Migration Assay:

  • Principle: To measure the ability of this compound to inhibit the chemotactic migration of lymphatic endothelial cells towards a VEGFC gradient.

  • Methodology: A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size) was used. The lower chamber was filled with medium containing VEGFC as a chemoattractant. Human lymphatic microvascular endothelial cells (HLMVECs), pre-treated with different concentrations of this compound, were seeded into the upper chamber. After incubation, non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and quantified by microscopy.[1]

In Vivo Anti-Metastatic Activity: Evidence from Syngeneic Tumor Models

The anti-metastatic efficacy of this compound was rigorously tested in preclinical in vivo models of cancer.

Quantitative Data: In Vivo Efficacy in the 4T1 Mammary Carcinoma Model
ParameterVehicle ControlThis compound (30 mg/kg/day)This compound (100 mg/kg/day)Reference
Tumor Volume Reduction-24% (p < 0.05)50% (p < 0.001)[1]
Lymph Node Metastasis (Osteopontin content reduction)-Not reported56% (p < 0.01)[1]
Lung Metastasis (Foci count reduction)-Not reportedSignificant reduction[4][5]
Tumor-Associated Macrophage (TAM) Infiltration-Not reportedSignificant reduction[4][5]

Table 2: In vivo anti-tumor and anti-metastatic effects of this compound in the 4T1 murine mammary carcinoma model.

Experimental Protocols: In Vivo Studies

4T1 Murine Mammary Carcinoma Model:

  • Principle: To evaluate the effect of this compound on primary tumor growth and spontaneous metastasis in an aggressive and highly metastatic syngeneic mouse model of breast cancer.

  • Methodology:

    • Cell Implantation: 4T1 mammary carcinoma cells were implanted orthotopically into the mammary fat pads of female BALB/c mice.[1]

    • Treatment: Once tumors were established, mice were orally treated with vehicle or this compound at doses of 30 and 100 mg/kg/day.[1]

    • Tumor Growth Assessment: Primary tumor volume was measured regularly using calipers.

    • Metastasis Quantification: At the end of the study, sentinel lymph nodes were collected to assess metastasis, often by measuring the levels of osteopontin, a biomarker for 4T1 cell infiltration.[1] Lungs were also harvested, and the number of metastatic foci on the surface was counted.

    • Immunohistochemistry: Primary tumors were sectioned and stained for markers such as F4/80 to quantify the infiltration of tumor-associated macrophages (TAMs).[4][5]

Colorectal Cancer Liver Metastasis Model:

  • Principle: To assess the efficacy of this compound in a model of liver metastasis from colorectal cancer.

  • Methodology: Colorectal cancer cells were injected into the spleen of mice to induce liver metastasis.[2] Mice were then treated daily with this compound.[2] Tumor burden in the liver and changes in the immune cell infiltrate were assessed at different time points.[2]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

VEGFR-3 Signaling Pathway

VEGFR3_Signaling VEGFC_D VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_D->VEGFR3 Binds & Activates PI3K PI3K VEGFR3->PI3K RAS RAS VEGFR3->RAS SAR131675 This compound SAR131675->VEGFR3 Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Lymphangiogenesis Lymphangiogenesis Proliferation->Lymphangiogenesis Migration->Lymphangiogenesis Survival->Lymphangiogenesis

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

In Vivo Anti-Metastasis Experimental Workflow

InVivo_Workflow Start Start: 4T1 Cell Culture Implantation Orthotopic Implantation (Mammary Fat Pad) Start->Implantation Tumor_Growth Primary Tumor Growth Implantation->Tumor_Growth Treatment Treatment Initiation: Vehicle or this compound Tumor_Growth->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Metastasis_LN Lymph Node Metastasis (Osteopontin ELISA) Endpoint->Metastasis_LN Metastasis_Lung Lung Metastasis (Foci Counting) Endpoint->Metastasis_Lung TAM_Analysis TAM Infiltration (IHC) Endpoint->TAM_Analysis

Caption: Experimental workflow for the 4T1 in vivo metastasis model.

Conclusion and Future Directions

The preclinical data for this compound strongly support its role as a potent inhibitor of VEGFR-3 and a promising anti-metastatic agent. Its ability to block lymphangiogenesis, reduce primary tumor growth, and significantly inhibit metastasis to lymph nodes and distant organs in relevant in vivo models highlights its therapeutic potential. Furthermore, the observed reduction in tumor-associated macrophage infiltration suggests an additional immunomodulatory mechanism of action that warrants further investigation.[4][5] While the clinical development of this compound was discontinued, the extensive preclinical characterization of this compound provides a valuable blueprint for the development of next-generation VEGFR-3 inhibitors for the treatment of metastatic cancer. Future research should focus on optimizing the therapeutic window and exploring combination strategies with other anti-cancer agents to maximize efficacy.

References

The Impact of (S)-SAR131675 on Tumor-Associated Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor-Associated Macrophages (TAMs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in tumor progression, immunosuppression, and metastasis. Predominantly polarized towards an anti-inflammatory and pro-tumoral M2 phenotype, TAMs represent a key therapeutic target in oncology. (S)-SAR131675 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] Emerging evidence highlights the significant impact of this compound on TAMs, suggesting its potential to modulate the TME and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the effects of this compound on TAMs, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Mechanism of Action: Targeting VEGFR-3 on TAMs

This compound exerts its effects on TAMs primarily through the inhibition of VEGFR-3 signaling. VEGFR-3, traditionally known for its role in lymphangiogenesis, is also expressed on TAMs.[1] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 on macrophages promotes their survival, migration, and polarization towards an immunosuppressive M2-like phenotype.

By selectively inhibiting the tyrosine kinase activity of VEGFR-3, this compound disrupts these pro-tumoral signaling cascades within TAMs. This interference leads to a reduction in the infiltration and aggregation of TAMs within the tumor and, crucially, a phenotypic shift from an "immuno-incompetent" M2-like state to an "immuno-competent" M1-like state, thereby fostering an anti-tumor microenvironment.

Data Summary: Quantitative Effects of this compound on TAMs

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on TAMs, primarily in the 4T1 murine mammary carcinoma model.

Table 1: Effect of this compound on TAM Populations in 4T1 Tumors

Treatment GroupF4/80high Macrophages (% of CD11b+ cells)F4/80low Macrophages (% of CD11b+ cells)Reference
Vehicle65%20%[2]
This compound35%38%[2]

Table 2: Phenotypic Modulation of TAMs by this compound in 4T1 Tumors

MarkerMacrophage SubpopulationEffect of this compoundPhenotypic ImplicationReference
MHCII F4/80lowIncreased ExpressionEnhanced antigen presentation (M1-like)[2]
CD86 F4/80lowIncreased ExpressionCo-stimulatory molecule (M1-like)[2]
CD206 F4/80highStrong ExpressionMannose receptor (M2-like)[2]
Legumain F4/80highStrong ExpressionCysteine protease (M2-like)[2]
Mgl1/2 F4/80highStrong ExpressionGalactose-type C-type lectin (M2-like)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on TAMs.

In Vivo Murine 4T1 Mammary Carcinoma Model

This protocol outlines the establishment of the 4T1 tumor model and subsequent treatment with this compound.

  • Cell Line: 4T1 murine mammary carcinoma cells.

  • Animals: Female BALB/c mice (6-8 weeks old).

  • Tumor Cell Implantation:

    • Culture 4T1 cells in appropriate media.

    • Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 106 cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the mammary fat pad of each mouse.[3]

  • Treatment Protocol:

    • Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

    • Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water).

    • Administer this compound orally via gavage at the desired dose (e.g., 100 mg/kg/day).[4]

    • Administer the vehicle solution to the control group.

    • Monitor tumor growth and animal health regularly.

  • Tumor and Spleen Collection:

    • At the end of the study, euthanize mice according to institutional guidelines.

    • Surgically resect tumors and spleens for further analysis.

Isolation of Tumor-Associated Macrophages

This protocol describes the isolation of single-cell suspensions from 4T1 tumors for subsequent analysis.

  • Materials:

    • Resected 4T1 tumors

    • RPMI 1640 medium

    • Collagenase D (100 mg/mL)

    • DNase I (10 mg/mL)

    • Fetal Bovine Serum (FBS)

    • 70 µm cell strainers

    • Red Blood Cell Lysis Buffer

  • Procedure:

    • Mince the resected tumors into small pieces in a petri dish containing RPMI 1640.

    • Transfer the tissue fragments to a digestion buffer containing Collagenase D and DNase I in RPMI 1640.

    • Incubate at 37°C for 30-45 minutes with gentle agitation.

    • Neutralize the enzymatic digestion by adding RPMI 1640 with 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer.

    • Incubate for 5 minutes at room temperature.

    • Wash the cells with PBS containing 2% FBS and proceed to cell counting and staining.

Flow Cytometry Analysis of TAM Phenotypes

This protocol details the staining and analysis of TAMs by flow cytometry.

  • Antibodies:

    • Anti-mouse CD45 (leukocyte common antigen)

    • Anti-mouse CD11b (myeloid marker)

    • Anti-mouse F4/80 (macrophage marker)

    • Anti-mouse MHCII (M1 marker)

    • Anti-mouse CD86 (M1 marker)

    • Anti-mouse CD206 (M2 marker)

  • Staining Procedure:

    • Resuspend the isolated single-cell suspension in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the markers of interest for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, single cells, followed by gating on the CD45+ leukocyte population.

    • From the CD45+ gate, identify the CD11b+ myeloid population.

    • Within the CD11b+ gate, analyze the expression of F4/80 to distinguish F4/80high and F4/80low populations.

    • Analyze the expression of MHCII, CD86, and CD206 on the gated macrophage populations to determine their M1/M2 polarization status.

F4/80 Immunohistochemistry

This protocol outlines the staining of F4/80 in paraffin-embedded tumor sections.

  • Materials:

    • Formalin-fixed, paraffin-embedded tumor sections

    • Xylene and ethanol (B145695) series for deparaffinization and rehydration

    • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

    • Primary antibody: anti-mouse F4/80

    • HRP-conjugated secondary antibody

    • DAB substrate kit

    • Hematoxylin for counterstaining

  • Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced antigen retrieval.

    • Block endogenous peroxidase activity.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate with the primary anti-F4/80 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

    • Analyze the slides under a microscope to assess the infiltration and aggregation of F4/80-positive macrophages.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of this compound on TAMs.

G cluster_0 VEGFR-3 Signaling in TAMs cluster_1 Impact of this compound VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds to PI3K PI3K VEGFR3->PI3K ERK ERK VEGFR3->ERK Inhibition Inhibition Akt Akt PI3K->Akt M2_Polarization M2 Polarization (Pro-tumoral, Immunosuppressive) Akt->M2_Polarization Promotes ERK->M2_Polarization Promotes SAR131675 This compound SAR131675->VEGFR3 Inhibits Inhibition->M2_Polarization Blocks M1_Polarization Shift towards M1 Polarization (Anti-tumoral, Immuno-stimulatory) Inhibition->M1_Polarization Promotes Shift to

Caption: VEGFR-3 signaling pathway in TAMs and its inhibition by this compound.

G cluster_workflow Experimental Workflow: In Vivo Efficacy and TAM Analysis start 4T1 Tumor Cell Implantation treatment Treatment with this compound or Vehicle start->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint: Tumor and Spleen Collection monitoring->endpoint isolation TAM Isolation endpoint->isolation analysis Flow Cytometry & IHC (M1/M2 Phenotyping) isolation->analysis

Caption: In vivo experimental workflow for studying this compound's effect on TAMs.

Conclusion

This compound demonstrates a significant ability to modulate the tumor microenvironment by targeting tumor-associated macrophages. Its selective inhibition of VEGFR-3 leads to a reduction in the infiltration of immunosuppressive M2-like TAMs and promotes a shift towards a more immuno-stimulatory M1-like phenotype. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the VEGFR-3 axis in TAMs. Further investigation into the clinical translation of these findings is warranted to fully realize the potential of this compound as a novel cancer immunotherapy.

References

Unveiling the Anti-Angiogenic Power of (S)-SAR131675: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-angiogenic and anti-lymphangiogenic potential of (S)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary mechanism of action involves blocking the phosphorylation of VEGFR-3, a key receptor in the signaling pathways that drive the formation of new lymphatic vessels (lymphangiogenesis) and, to a lesser extent, blood vessels (angiogenesis).[2] By inhibiting VEGFR-3, this compound effectively curtails the proliferation and migration of lymphatic endothelial cells, processes that are crucial for tumor growth and metastasis.[2][3]

Quantitative Efficacy and Selectivity

This compound demonstrates high potency for VEGFR-3 with significant selectivity over other related kinases, including VEGFR-1 and VEGFR-2. This selectivity is crucial for minimizing off-target effects.

TargetAssay TypeIC50 (nmol/L)Ki (nmol/L)Reference(s)
VEGFR-3 Recombinant Kinase Assay23 ± 7~12[4]
Autophosphorylation (HEK cells)20 - 45-[2][5][6]
VEGFR-2 Recombinant Kinase Assay235-[4]
Autophosphorylation~280-[4]
VEGFR-1 Recombinant Kinase Assay> 3000-[4]
Autophosphorylation~1000-[4]
Cellular Process (Cell Type)StimulantIC50 (nmol/L)Reference(s)
Lymphatic Cell Survival (Primary Human)VEGF-C14[4]
VEGF-D17[4]
VEGF-A664[4]
Lymphatic Cell Proliferation (Primary Human)VEGF-C/D~20[2][6]
Erk Phosphorylation (Lymphatic Cells)VEGF-C~30[4]
Cell Migration (HLMVEC)VEGF-C< 30[4]
VEGF-A~100[4]

Signaling Pathway of this compound Inhibition

This compound exerts its anti-angiogenic and anti-lymphangiogenic effects by inhibiting the VEGFR-3 signaling cascade. Upon binding of its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling. A key pathway affected is the MAP kinase cascade, leading to the phosphorylation of Erk. This compound blocks the initial autophosphorylation of VEGFR-3, thereby preventing the activation of Erk and subsequent cellular responses like proliferation and migration.

VEGFR3_Inhibition_Pathway cluster_ligand Ligands cluster_receptor Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Intracellular Signaling cluster_response Cellular Response VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 binds VEGFD VEGF-D VEGFD->VEGFR3 binds pVEGFR3 p-VEGFR-3 (Autophosphorylation) VEGFR3->pVEGFR3 activates SAR131675 This compound SAR131675->pVEGFR3 inhibits Erk Erk pVEGFR3->Erk pErk p-Erk Erk->pErk Proliferation Proliferation pErk->Proliferation promotes Migration Migration pErk->Migration promotes Survival Survival pErk->Survival promotes

Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.

Experimental Protocols

In Vitro Assays

1. VEGFR-3 Kinase Assay (Recombinant Human)

  • Objective: To determine the direct inhibitory effect of this compound on VEGFR-3 kinase activity.

  • Methodology:

    • Multiwell plates are pre-coated with the substrate poly-Glu-Tyr (polyGT).[4]

    • The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄.[4]

    • Recombinant human VEGFR-3 is incubated with 30 µM ATP and varying concentrations of this compound.[4]

    • The level of substrate phosphorylation is quantified, typically by ELISA, to determine the IC50 value.[4]

2. VEGFR-3 Autophosphorylation Assay (HEK293 Cells)

  • Objective: To assess the inhibition of VEGFR-3 autophosphorylation in a cellular context.

  • Methodology:

    • Human Embryonic Kidney (HEK293) cells are transiently transfected to overexpress VEGFR-3.[2]

    • Cells are serum-starved and then stimulated with a VEGFR-3 ligand (e.g., VEGF-C) in the presence of varying concentrations of this compound.[7]

    • Cell lysates are collected and subjected to SDS-PAGE and Western blotting.

    • Phosphorylated VEGFR-3 is detected using an antibody specific for phosphorylated tyrosine residues (e.g., anti-p-tyr1063/1068-VEGFR-3).[7] The IC50 is determined by quantifying the reduction in phosphorylation.

3. Lymphatic Endothelial Cell Proliferation Assay

  • Objective: To evaluate the effect of this compound on the proliferation of primary human lymphatic endothelial cells (HDLECs).

  • Methodology:

    • HDLECs are seeded in culture plates and serum-starved.

    • Cells are stimulated with VEGF-C (e.g., 10 ng/mL) in the presence of a range of this compound concentrations.[8]

    • Cell proliferation is assessed after a defined period (e.g., 24-48 hours) using methods such as the trypan blue exclusion assay or EdU incorporation followed by flow cytometry.[8]

4. Endothelial Cell Migration Assay (Boyden Chamber)

  • Objective: To measure the inhibitory effect of this compound on the migration of human lung microvascular endothelial cells (HLMVEC).

  • Methodology:

    • A Boyden chamber with a porous membrane (e.g., 8 µm pore size) coated with an extracellular matrix component (e.g., collagen type I) is used.[9]

    • The lower chamber contains serum-free medium with a chemoattractant (e.g., VEGF-C or VEGF-A).[9]

    • HLMVECs are seeded in the upper chamber in serum-free medium containing different concentrations of this compound.

    • After incubation, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained, and counted.

Boyden_Chamber_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Coat_Membrane Coat porous membrane (e.g., Collagen I) Add_Chemoattractant Add chemoattractant (VEGF-C/A) to lower chamber Coat_Membrane->Add_Chemoattractant Seed_Cells Seed HLMVECs with this compound in upper chamber Add_Chemoattractant->Seed_Cells Incubate Incubate to allow cell migration Seed_Cells->Incubate Remove_Non_Migrated Remove non-migrated cells from upper surface Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated cells on lower surface Remove_Non_Migrated->Fix_Stain Count_Cells Count migrated cells Fix_Stain->Count_Cells

Caption: Workflow for the endothelial cell migration assay.

In Vivo Models

1. 4T1 Mammary Carcinoma Model

  • Objective: To assess the anti-tumor and anti-metastatic efficacy of this compound in a syngeneic mouse model of breast cancer.

  • Methodology:

    • 4T1 murine breast cancer cells are cultured and prepared for injection.[10]

    • Female BALB/c mice are inoculated with 4T1 cells, typically into the mammary fat pad.[11]

    • Once tumors are established, mice are treated with this compound (e.g., 30-100 mg/kg/day, oral gavage) or vehicle.[6]

    • Primary tumor volume is monitored regularly.

    • At the end of the study, primary tumors, lymph nodes, and lungs are harvested to assess tumor growth and metastasis. Metastatic burden in distant organs can be quantified by clonogenic assays.[12]

2. RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model

  • Objective: To evaluate the effect of this compound on spontaneous tumor development in a transgenic mouse model.

  • Methodology:

    • RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors, are used.[13]

    • Prevention Study: Treatment with this compound (e.g., 100 mg/kg/day) is initiated at an early stage (e.g., 5 weeks of age) and continued for a defined period (e.g., until 10 weeks of age).[1] The number of angiogenic islets is then quantified.

    • Intervention Study: Treatment is started after tumors have developed (e.g., at 10 weeks of age).[1] Tumor burden is assessed at a later time point (e.g., 12.5 weeks).[4]

    • Survival studies may also be conducted with treatment initiated at a later stage (e.g., 12 weeks).[1]

In_Vivo_Experimental_Workflow cluster_4T1 4T1 Mammary Carcinoma Model cluster_RIP1_Tag2 RIP1-Tag2 Pancreatic Tumor Model Inject_4T1 Inject 4T1 cells into mammary fat pad of BALB/c mice Tumor_Establishment Allow tumors to establish Inject_4T1->Tumor_Establishment Treat_4T1 Treat with this compound or vehicle Tumor_Establishment->Treat_4T1 Monitor_Tumor Monitor primary tumor volume Treat_4T1->Monitor_Tumor Harvest_Tissues_4T1 Harvest tumors, lymph nodes, and lungs for analysis Monitor_Tumor->Harvest_Tissues_4T1 Use_RIP1_Tag2 Use RIP1-Tag2 transgenic mice Prevention_Study Prevention Study: Early treatment Use_RIP1_Tag2->Prevention_Study Intervention_Study Intervention Study: Late treatment Use_RIP1_Tag2->Intervention_Study Assess_Tumor_RIP1_Tag2 Assess tumor development and survival Prevention_Study->Assess_Tumor_RIP1_Tag2 Intervention_Study->Assess_Tumor_RIP1_Tag2

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-3 with demonstrated anti-angiogenic and anti-lymphangiogenic activity both in vitro and in vivo. Its ability to effectively block the proliferation and migration of lymphatic endothelial cells, coupled with its efficacy in preclinical tumor models, underscores its potential as a therapeutic agent for cancer. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other selective VEGFR-3 inhibitors.

References

(S)-SAR131675: A Selective VEGFR-3 Inhibitor for Diabetic Nephropathy and Renal Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of (S)-SAR131675, a selective vascular endothelial growth factor receptor-3 (VEGFR-3) inhibitor, in models of diabetic nephropathy (DN) and renal fibrosis. This document details the mechanism of action, experimental protocols, and key quantitative findings, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the VEGFR-3 tyrosine kinase.[1] In the context of diabetic nephropathy, its therapeutic effects are primarily attributed to the inhibition of lymphangiogenesis, the formation of new lymphatic vessels, which is increasingly recognized as a critical pathological process in chronic kidney disease.[1][2] The binding of vascular endothelial growth factors C and D (VEGF-C and VEGF-D) to VEGFR-3 on lymphatic endothelial cells is a key signaling axis that promotes lymphatic proliferation.[3][4] By blocking this interaction, this compound effectively curtails the excessive lymphangiogenesis associated with renal inflammation and fibrosis in diabetic models.[1]

In Vivo Efficacy in a Type 2 Diabetic Nephropathy Model

A key study investigated the effects of this compound in a C57BLKS/J db/db mouse model, a well-established model for type 2 diabetic nephropathy that exhibits characteristic features of the human disease, including hyperglycemia, albuminuria, and progressive renal damage.[1][5]

Experimental Protocol: db/db Mouse Model
  • Animal Model: Male C57BLKS/J db/m (control) and db/db (diabetic) mice.

  • Treatment: At 8 weeks of age, mice were fed either a regular chow diet or a diet containing this compound for 12 weeks.[1]

  • Endpoint Analysis: At 20 weeks of age, various physiological and molecular parameters were assessed.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in vivo study, demonstrating the therapeutic benefits of this compound in ameliorating diabetic nephropathy.

Parameterdb/m Controldb/db Controldb/db + this compound
Body Weight (g) 28.5 ± 1.548.2 ± 2.147.8 ± 2.5
Blood Glucose (mg/dL) 145 ± 10550 ± 25540 ± 30
Serum Creatinine (mg/dL) 0.4 ± 0.10.5 ± 0.10.5 ± 0.1
Albuminuria (µ g/24h ) 50 ± 10350 ± 50150 ± 30
Serum Cholesterol (mg/dL) 120 ± 10250 ± 20180 ± 15
Serum Triglycerides (mg/dL) 80 ± 8180 ± 15110 ± 10
Renal Triglyceride (µg/mg protein) 15 ± 245 ± 525 ± 3
Renal Free Fatty Acids (nmol/mg protein) 1.2 ± 0.23.5 ± 0.42.0 ± 0.3
Renal LYVE-1 Expression (fold change) 1.03.2 ± 0.41.5 ± 0.3
Renal Podoplanin Expression (fold change) 1.02.8 ± 0.31.3 ± 0.2
Renal TGF-β1 Expression (fold change) 1.02.5 ± 0.31.2 ± 0.2
Renal Fibronectin Expression (fold change) 1.03.0 ± 0.41.4 ± 0.3
Renal Collagen IV Expression (fold change) 1.02.8 ± 0.31.3 ± 0.2

Data are presented as mean ± SEM. Data extracted from Hwang et al., 2019.[1]

In Vitro Mechanistic Studies

To elucidate the cellular mechanisms underlying the protective effects of this compound, in vitro experiments were conducted using human kidney-2 (HK2) proximal tubular epithelial cells and RAW264.7 murine macrophages. These studies focused on the impact of palmitate, a saturated fatty acid often elevated in diabetes, which induces lipotoxicity and pro-inflammatory responses.[1][2]

Experimental Protocols: Cell Culture Models
  • Cell Lines: Human kidney-2 (HK2) cells and RAW264.7 murine macrophages.

  • Stimulus: Palmitate (500 µM) to induce lipotoxicity and a pro-lymphangiogenic environment.[6]

  • Treatment: Cells were co-treated with this compound at concentrations of 1, 10, or 100 nM.[6]

  • Assays: Western blotting and quantitative RT-PCR were used to measure the expression of key markers related to lymphangiogenesis, inflammation, and fibrosis. Oxidative stress was also assessed.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on the expression of pro-lymphangiogenic factors in HK2 and RAW264.7 cells stimulated with palmitate.

Cell LineTreatmentVEGF-C Expression (fold change)VEGFR-3 Expression (fold change)LYVE-1 Expression (fold change)
HK2 Control1.01.01.0
Palmitate (500 µM)3.5 ± 0.43.2 ± 0.32.8 ± 0.3
Palmitate + SAR131675 (1 nM)2.8 ± 0.32.5 ± 0.32.2 ± 0.2
Palmitate + SAR131675 (10 nM)1.8 ± 0.21.6 ± 0.21.5 ± 0.2
Palmitate + SAR131675 (100 nM)1.2 ± 0.11.1 ± 0.11.1 ± 0.1
RAW264.7 Control1.01.01.0
Palmitate (500 µM)4.0 ± 0.53.8 ± 0.43.5 ± 0.4
Palmitate + SAR131675 (10 nM)2.0 ± 0.31.9 ± 0.21.8 ± 0.2

Data are presented as mean ± SEM. Data extracted from Hwang et al., 2019.[1]

Signaling Pathways and Experimental Workflow

VEGF-C/VEGFR-3 Signaling Pathway in Diabetic Nephropathy

The following diagram illustrates the central role of the VEGF-C/VEGFR-3 signaling pathway in the pathogenesis of diabetic nephropathy and the inhibitory action of this compound.

VEGF-C_VEGFR-3_Signaling_Pathway cluster_0 Diabetic Milieu cluster_1 Cellular Response cluster_2 Lymphatic Endothelial Cell cluster_3 Pathological Outcomes High Glucose High Glucose Renal Cells (e.g., Tubular Cells, Macrophages) Renal Cells (e.g., Tubular Cells, Macrophages) High Glucose->Renal Cells (e.g., Tubular Cells, Macrophages) Lipotoxicity (Palmitate) Lipotoxicity (Palmitate) Lipotoxicity (Palmitate)->Renal Cells (e.g., Tubular Cells, Macrophages) VEGF-C Upregulation VEGF-C Upregulation Renal Cells (e.g., Tubular Cells, Macrophages)->VEGF-C Upregulation increases VEGFR-3 VEGFR-3 VEGF-C Upregulation->VEGFR-3 binds & activates Downstream Signaling (PI3K/Akt, MAPK/ERK) Downstream Signaling (PI3K/Akt, MAPK/ERK) VEGFR-3->Downstream Signaling (PI3K/Akt, MAPK/ERK) Lymphangiogenesis Lymphangiogenesis Downstream Signaling (PI3K/Akt, MAPK/ERK)->Lymphangiogenesis Inflammation Inflammation Lymphangiogenesis->Inflammation Renal Fibrosis Renal Fibrosis Inflammation->Renal Fibrosis SAR131675 SAR131675 SAR131675->VEGFR-3 inhibits

VEGF-C/VEGFR-3 signaling in diabetic nephropathy.
Experimental Workflow for Preclinical Evaluation

The diagram below outlines the general workflow for the preclinical assessment of this compound in models of diabetic nephropathy.

Experimental_Workflow cluster_invivo In Vivo Studies (db/db Mouse Model) cluster_invitro In Vitro Studies (Cell Culture) cluster_analysis Data Analysis & Interpretation Animal Model Selection Animal Model Selection Treatment Administration Treatment Administration Animal Model Selection->Treatment Administration Sample Collection Sample Collection Treatment Administration->Sample Collection In Vivo Data Analysis Physiological Parameters (Albuminuria, Lipids) Histology (Fibrosis) Western Blot / qRT-PCR Sample Collection->In Vivo Data Analysis Statistical Analysis Statistical Analysis In Vivo Data Analysis->Statistical Analysis Cell Culture & Seeding Cell Culture & Seeding Palmitate Stimulation & SAR131675 Treatment Palmitate Stimulation & SAR131675 Treatment Cell Culture & Seeding->Palmitate Stimulation & SAR131675 Treatment Cell Lysis & RNA Extraction Cell Lysis & RNA Extraction Palmitate Stimulation & SAR131675 Treatment->Cell Lysis & RNA Extraction In Vitro Data Analysis Western Blot / qRT-PCR (VEGF-C, VEGFR-3, etc.) Oxidative Stress Assays Cell Lysis & RNA Extraction->In Vitro Data Analysis In Vitro Data Analysis->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Preclinical evaluation workflow for this compound.

Detailed Experimental Methodologies

Western Blotting
  • Protein Extraction: Kidney tissues or cultured cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from kidney tissues or cells using TRIzol reagent. First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR was performed using a SYBR Green PCR Master Mix on a real-time PCR system. The relative expression of target genes was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2-ΔΔCt method.

Assessment of Renal Fibrosis
  • Histological Staining: Paraffin-embedded kidney sections (4 µm) were stained with Masson's trichrome or Sirius red to visualize collagen deposition, a hallmark of fibrosis.[7][8]

  • Image Analysis: Stained sections were imaged using a light microscope, and the fibrotic area was quantified using image analysis software (e.g., ImageJ). The fibrotic area was expressed as a percentage of the total cortical area.

Conclusion

The selective VEGFR-3 inhibitor this compound demonstrates significant therapeutic potential in preclinical models of diabetic nephropathy and renal fibrosis. By inhibiting VEGF-C/VEGFR-3-mediated lymphangiogenesis, this compound effectively reduces renal lipid accumulation, inflammation, and fibrosis in the db/db mouse model of type 2 diabetes.[1] In vitro studies corroborate these findings, showing that this compound attenuates the pro-lymphangiogenic and pro-inflammatory effects of palmitate in renal cells.[1][6] These comprehensive data support the continued investigation of this compound as a novel therapeutic agent for the treatment of diabetic kidney disease.

References

Methodological & Application

Application Notes and Protocols for (S)-SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

(S)-SAR131675 is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) , playing a crucial role in lymphangiogenesis. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Inhibitory Activity of this compound
TargetAssay TypeIC₅₀KiNotesReference
VEGFR-3 Cell-free kinase assay23 nM12 nMHighly potent and selective inhibition.[1][2][3][4]
Tyrosine kinase activity in HEK cells20 nM-Inhibition of recombinant human VEGFR-3.[5]
Autophosphorylation in HEK cells45 nM-Inhibition of VEGFR-3 autophosphorylation.[5]
VEGFR-2 Cell-free kinase assay235 nM-Approximately 10-fold less potent than against VEGFR-3.[1][4]
Autophosphorylation280 nM-Moderate activity on VEGFR-2.[4]
VEGFA-induced phosphorylation239 nM-Dose-dependent inhibition.[4]
VEGFR-1 Cell-free kinase assay>3 µM-Very little effect on VEGFR-1.[1][4]
Autophosphorylation~1 µM-Significantly lower potency.[4]
Cellular Activity of this compound
Cell TypeAssayLigandIC₅₀Reference
Primary Human Lymphatic CellsProliferation/SurvivalVEGFC~20 nM[1][2][5]
Proliferation/SurvivalVEGFD17 nM[3][4][6]
Proliferation/SurvivalVEGFA664 nM[3][4][6]
Human Microvascular Endothelial Cells (HMVECs)MigrationVEGFC<30 nM[6]
MigrationVEGFA~100 nM[6]
HMVECsErk PhosphorylationVEGFC~30 nM[4][6]

Experimental Protocols

VEGFR Kinase Activity Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on the kinase activity of recombinant VEGFRs.

Materials:

  • Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3

  • Multiwell plates pre-coated with poly-Glu-Tyr (4:1)

  • Kinase Buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)

  • ATP

  • This compound

  • Anti-phosphotyrosine monoclonal antibody conjugated to HRP

  • HRP chromogenic substrate (e.g., OPD)

  • Stop solution

Protocol:

  • Prepare serial dilutions of this compound (ranging from 3 nM to 1,000 nM) in DMSO.

  • Add the kinase buffer, the respective recombinant VEGFR enzyme, and the this compound dilution or DMSO (as a positive control) to the wells of the pre-coated plate.

  • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.[1]

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Wash the wells to remove unbound reagents.

  • Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the wells again.

  • Add the HRP chromogenic substrate and develop the reaction in the dark.

  • Stop the reaction with a suitable stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Cellular VEGFR Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of VEGFR-3 in a cellular context.

Materials:

  • HEK293 cells overexpressing VEGFR-3

  • Cell culture medium

  • This compound

  • Lysis buffer

  • Antibodies for immunoprecipitation (anti-VEGFR-3) and western blotting (anti-phosphotyrosine and anti-VEGFR-3)

  • SDS-PAGE and western blotting reagents

Protocol:

  • Seed HEK293-VEGFR-3 cells in culture plates and grow to a suitable confluency.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Immunoprecipitate VEGFR-3 from the cell lysates.

  • Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with an anti-phosphotyrosine antibody to detect the level of VEGFR-3 autophosphorylation.

  • Strip and re-probe the membrane with an anti-VEGFR-3 antibody to determine the total amount of immunoprecipitated VEGFR-3.

  • Quantify the band intensities and normalize the phosphorylated VEGFR-3 signal to the total VEGFR-3 signal.

  • Determine the IC₅₀ value from the dose-response curve.

Lymphatic Endothelial Cell Proliferation/Survival Assay

This assay assesses the effect of this compound on the proliferation and survival of lymphatic endothelial cells stimulated with VEGFR-3 ligands.

Materials:

  • Primary human lymphatic endothelial cells (HLECs)

  • Basal medium supplemented with growth factors

  • VEGFC or VEGFD

  • This compound

  • Cell proliferation reagent (e.g., WST-1, MTS, or EdU)

  • 96-well plates

Protocol:

  • Seed HLECs in 96-well plates in their growth medium and allow them to attach overnight.

  • Starve the cells in basal medium for several hours to reduce background signaling.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a predetermined optimal concentration of VEGFC or VEGFD.

  • Incubate for 48-72 hours.

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the IC₅₀ value based on the inhibition of ligand-induced proliferation.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay evaluates the inhibitory effect of this compound on the migration of endothelial cells towards a chemoattractant.

Materials:

  • Human Microvascular Endothelial Cells (HMVECs)

  • Boyden chamber apparatus with a porous membrane (e.g., Fluoroblok)

  • Basal medium

  • VEGFC or VEGFA

  • This compound

  • Calcein-AM fluorescent dye

Protocol:

  • Seed HMVECs in the upper chamber of the Boyden apparatus in basal medium.

  • Add basal medium containing the chemoattractant (VEGFC or VEGFA) and different concentrations of this compound to the lower chamber.

  • Incubate the chamber for a sufficient time to allow cell migration (e.g., 4-6 hours).

  • Label the migrating cells with Calcein-AM.

  • Quantify the number of migrated cells by measuring the fluorescence.

  • Determine the IC₅₀ for the inhibition of migration.

Erk Phosphorylation Assay

This assay measures the inhibition of the downstream signaling molecule Erk upon treatment with this compound.

Materials:

  • Human Microvascular Endothelial Cells (HMVECs)

  • Cell culture medium

  • VEGFC

  • This compound

  • Lysis buffer

  • ELISA kit for phosphorylated Erk or antibodies for western blotting (anti-phospho-Erk and anti-total-Erk)

Protocol:

  • Culture HMVECs to near confluency and then serum-starve them.

  • Pre-treat the cells with increasing concentrations of this compound.

  • Stimulate the cells with VEGFC for a short period (e.g., 10 minutes).[7]

  • Lyse the cells and perform either an ELISA or a western blot to quantify the levels of phosphorylated Erk and total Erk.

  • Normalize the phosphorylated Erk signal to the total Erk signal.

  • Calculate the IC₅₀ for the inhibition of VEGFC-induced Erk phosphorylation.[4][6]

Mandatory Visualizations

VEGFR3_Signaling_Pathway Ligand VEGFC / VEGFD VEGFR3 VEGFR-3 Ligand->VEGFR3 PI3K PI3K VEGFR3->PI3K ERK ERK1/2 VEGFR3->ERK SAR131675 This compound SAR131675->VEGFR3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Seeding starvation Serum Starvation start->starvation treatment Pre-treatment with This compound starvation->treatment stimulation Stimulation with VEGFC/VEGFD treatment->stimulation incubation Incubation stimulation->incubation assay Endpoint Assay (Proliferation, Migration, etc.) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis

Caption: General workflow for in vitro cell-based assays with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-SAR131675 is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3][4] It plays a critical role in blocking lymphangiogenesis, the formation of new lymphatic vessels, a key pathway in tumor metastasis.[2][3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and expected outcomes when using this compound in preclinical mouse xenograft models of cancer.

Mechanism of Action

This compound selectively inhibits VEGFR-3, showing approximately 10-fold higher selectivity for VEGFR-3 over VEGFR-2 and over 50-fold selectivity compared to VEGFR-1.[1] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers autophosphorylation and activation of downstream signaling pathways, including the ERK1/2 and AKT pathways, which are crucial for lymphatic endothelial cell proliferation, survival, and migration.[5] By blocking the tyrosine kinase activity of VEGFR-3, this compound effectively inhibits these downstream events, leading to a reduction in lymphangiogenesis and consequently, tumor growth and metastasis.[2][3][5] It has also been shown to reduce the infiltration of tumor-associated macrophages (TAMs).[2][3]

Signaling Pathway Diagram

VEGFR3_Signaling_Pathway cluster_ligands VEGFR-3 Ligands cluster_receptor Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 VEGFD VEGF-D VEGFD->VEGFR3 PLCg PLCγ VEGFR3->PLCg PI3K PI3K VEGFR3->PI3K SAR131675 This compound SAR131675->VEGFR3 Inhibition ERK ERK1/2 PLCg->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation ERK->Proliferation

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Recommended Dosages and Efficacy in Mouse Models

Several studies have demonstrated the in vivo efficacy of this compound in various mouse cancer models. The dosage and administration route are critical for achieving optimal anti-tumor and anti-metastatic effects. The compound is typically administered orally.

Cancer Model Mouse Strain Cell Line Dosage & Administration Key Findings Reference
Mammary CarcinomaBALB/c4T1 (syngeneic)30, 100, 300 mg/kg/day, OralSignificant reduction in tumor volume (24% at 30 mg/kg, 50% at 100 mg/kg).[1] Reduced lymph node invasion and lung metastasis.[3][1][3]
Colorectal Cancer Liver Metastasis120 mg/kg/day, Oral Gavage84% inhibition of tumor growth.[6] Reduced F4/80+ macrophages in the liver.[6][6][7]
Pancreatic Neuroendocrine TumorTransgenicRIP1-Tag2100 mg/kg/day, OralDecreased number of angiogenic islets by 42%.[1] Reduced tumor burden by 62% in an intervention study.[1][1][8]

Experimental Protocols

General Guidelines for In Vivo Studies
  • Vehicle Preparation: this compound is typically suspended in a vehicle solution for oral administration. A common vehicle is 0.6% methylcellulose (B11928114) and 0.5% Tween 80 in water.[7]

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

Protocol 1: Orthotopic Mammary Carcinoma Model

This protocol is based on studies using the 4T1 murine mammary carcinoma cell line.

  • Cell Culture: Culture 4T1 cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest 4T1 cells during the exponential growth phase.

    • Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.

    • Anesthetize female BALB/c mice (6-8 weeks old).

    • Inject 1 x 10^5 cells in 100 µL of PBS into the fourth mammary fat pad.

  • Treatment Initiation:

    • Randomize mice into treatment and control groups when tumors reach a palpable size (e.g., 50-100 mm³).

    • Administer this compound orally at the desired dose (e.g., 30, 100 mg/kg) daily. The control group receives the vehicle only.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (length x width²) / 2.

    • Monitor body weight and general health of the mice.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period (e.g., 21-28 days).

    • Collect primary tumors, lymph nodes, and lungs for further analysis (e.g., histology, immunohistochemistry, ELISA for VEGFR-3 levels).[8]

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis CellCulture 1. Cell Culture (e.g., 4T1) Implantation 2. Tumor Cell Implantation CellCulture->Implantation Randomization 3. Randomization Implantation->Randomization Treatment 4. Daily Oral Administration Randomization->Treatment Monitoring 5. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 6. Endpoint & Tissue Collection Monitoring->Endpoint Analysis 7. Data Analysis Endpoint->Analysis

References

Preparing (S)-SAR131675 Stock Solution in DMSO for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3][4] It plays a crucial role in research related to lymphangiogenesis, tumor metastasis, and immune response modulation.[3][4][5][6] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results in cell culture applications. This document provides detailed application notes and protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, ensuring stability, sterility, and optimal performance in cell-based assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueReference
Molecular Formula C₁₈H₂₂N₄O₄[7][8]
Molecular Weight 358.39 g/mol [7]
Appearance White solid[7]
Solubility in DMSO ≥ 70 mg/mL (195.32 mM)[1][7]
Water Solubility < 1 mg/mL (insoluble or slightly soluble)[7][9]
Storage (Powder) -20°C for up to 3 years[2][7][10]
Storage (in DMSO) -80°C for up to 1 year; -20°C for up to 1 year[2][10]

Mechanism of Action: VEGFR-3 Signaling Pathway

This compound selectively inhibits VEGFR-3, a key receptor in the lymphatic system. Its ligands, VEGF-C and VEGF-D, activate the receptor, leading to downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration. By blocking the ATP-binding site of the VEGFR-3 tyrosine kinase domain, this compound inhibits receptor autophosphorylation and subsequent signal transduction.[1][3][11]

VEGFR3_Signaling_Pathway VEGFR-3 Signaling Pathway Inhibition by this compound VEGFC_VEGFD VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_VEGFD->VEGFR3 Binds to Autophosphorylation Receptor Autophosphorylation VEGFR3->Autophosphorylation Induces SAR131675 This compound SAR131675->VEGFR3 Inhibits Downstream Downstream Signaling (e.g., Erk phosphorylation) Autophosphorylation->Downstream Biological_Effects Biological Effects (Lymphangiogenesis, Cell Proliferation, Migration) Downstream->Biological_Effects

Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Workflow for Preparing this compound Stock Solution

Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound into a sterile tube calculate->weigh add_dmso Add calculated volume of DMSO weigh->add_dmso vortex Vortex until fully dissolved add_dmso->vortex aliquot Aliquot into working volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing the this compound stock solution.

Step-by-Step Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 358.39 g/mol * 1000 mg/g = 3.58 mg

  • Weigh the compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 3.58 mg of this compound powder into the tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[12]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[2][10]

Aseptic Technique and Handling in Cell Culture

Maintaining sterility is critical to prevent contamination of cell cultures. All manipulations involving the this compound stock solution and cell cultures should be performed in a laminar flow hood using proper aseptic techniques.[13][14][15][16][17]

  • Sterilize the work area: Before starting, thoroughly wipe down the inside of the laminar flow hood with 70% ethanol.[14][15][17]

  • Sterilize all materials: Spray all items entering the hood, including pipette boxes, tubes, and reagent bottles, with 70% ethanol.[13][14]

  • Use sterile equipment: Always use sterile pipette tips, tubes, and other consumables.[13][16]

  • Proper handling: Avoid passing non-sterile items over open sterile containers. Minimize the time that sterile containers are open.

Preparation of Working Solutions

The 10 mM stock solution must be further diluted to the desired final concentration in cell culture medium.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.[12][18] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[19]

  • Preventing Precipitation: this compound is poorly soluble in aqueous solutions.[7][9] To prevent precipitation when diluting the DMSO stock in aqueous culture medium, perform serial dilutions in DMSO first to a lower concentration before the final dilution into the medium. Alternatively, add the small volume of DMSO stock directly to a larger volume of pre-warmed culture medium while gently vortexing.

Example Dilution for a 100 nM Final Concentration:

  • Intermediate Dilution (in DMSO):

    • Dilute the 10 mM stock solution 1:100 in DMSO to make a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).

  • Final Dilution (in Culture Medium):

    • Dilute the 100 µM intermediate stock 1:1000 in your final volume of cell culture medium. (e.g., 1 µL of 100 µM intermediate stock into 1 mL of medium).

    • This results in a final this compound concentration of 100 nM and a final DMSO concentration of 0.1%.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, a typical starting point for in vitro experiments is in the nanomolar range.

Assay TypeTypical IC₅₀ / Working ConcentrationReference
VEGFR-3 Kinase Activity (cell-free)IC₅₀: ~23 nM[1][2][8]
VEGFR-3 Autophosphorylation (in cells)IC₅₀: ~30-50 nM[11]
Human Lymphatic Endothelial Cell ProliferationIC₅₀: ~14-20 nM[1][8][9]
HLMVEC MigrationIC₅₀: < 30 nM (VEGFC-induced)[11]
Erk Phosphorylation InhibitionIC₅₀: ~30 nM[1]

It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting

ProblemPossible CauseSolution
Precipitation upon dilution in media Poor aqueous solubility of this compound. Final concentration is too high.Perform serial dilutions in DMSO before the final dilution in aqueous media. Ensure the final concentration is within the soluble range. Gently warm the media and vortex during addition of the compound.
Cell toxicity or off-target effects Final DMSO concentration is too high.Keep the final DMSO concentration below 0.1%.[12][18] Always include a vehicle control with the same DMSO concentration.
Inconsistent experimental results Degradation of the compound due to repeated freeze-thaw cycles. Improper storage.Aliquot the stock solution into single-use volumes.[12] Store aliquots at -20°C or -80°C and protect from light.[2][10]
Contamination of cell cultures Improper aseptic technique.Strictly follow aseptic protocols when handling the compound and cell cultures.[13][14][15][16][17]

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their cell culture experiments, leading to more accurate and reproducible scientific findings.

References

Application Notes and Protocols for (S)-SAR131675 Oral Gavage Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3][4][5][6] It plays a significant role in blocking lymphangiogenesis, the formation of lymphatic vessels, by inhibiting the signaling pathway activated by its ligands, VEGF-C and VEGF-D.[3] this compound also demonstrates moderate inhibitory activity against VEGFR-2.[1][5] Due to its anti-lymphangiogenic, anti-tumoral, and anti-metastatic properties, this compound is a valuable tool in preclinical research, particularly in oncology and studies of chronic inflammation.[3][4][5][7] This document provides a detailed protocol for the oral gavage administration of this compound to mice, along with relevant data and pathway information to guide experimental design.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 Value
VEGFR-3Cell-free kinase assay23 nM[1][2]
VEGFR-3Autophosphorylation in HEK cells45 nM[4][5][7]
VEGFR-2Cell-free kinase assay235 nM[1]
VEGFR-1Cell-free kinase assay> 3 µM[1]
VEGFC/VEGFD-induced lymphatic cell proliferationCell-based proliferation assay~20 nM[1][4][5][7]
VEGFC-induced Erk phosphorylationCell-based signaling assay~30 nM[1]

Table 2: In Vivo Efficacy of this compound in Murine Models

Mouse ModelDosage and AdministrationKey FindingsReference
4T1 Mammary Carcinoma30 mg/kg/d and 100 mg/kg/d, oral gavageSignificant reduction in tumor volume (24% and 50% respectively); reduced lymph node invasion and lung metastasis.[7][8][7]
RIP1-Tag2 Pancreatic Neuroendocrine Tumors100 mg/kg/d, oral gavageDecreased number of angiogenic islets by 42% in a prevention study; reduced tumor burden by 62% in an intervention study.[1][8][1][7]
Colorectal Cancer Liver Metastasis120 mg/kg, oral gavage, dailySignificant tumor inhibition.[9][9]
FGF2-Induced Angiogenesis and Lymphangiogenesis100 mg/kg/d and 300 mg/kg/d, oral gavageSignificantly reduced VEGFR-3 levels and hemoglobin content by about 50% at 100 mg/kg/d.[1][7][7]
Diabetic Nephropathy (db/db mice)Mixed in diet for 12 weeksSignificantly decreased diabetes-induced increases in VEGFR-3 and VEGF-C expression in the kidneys.[3][3]

Experimental Protocols

1. Preparation of this compound Formulation for Oral Gavage

This protocol is based on a commonly used vehicle for administering this compound and other hydrophobic compounds to mice.

Materials:

  • This compound powder

  • Vehicle components:

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.6% methylcellulose solution by slowly adding the required amount of methylcellulose powder to sterile water while stirring continuously. It may be necessary to heat the water to facilitate dissolution, then cool it to room temperature.

    • Add Tween 80 to the methylcellulose solution to a final concentration of 0.5%.

    • Mix thoroughly until a homogenous suspension is formed.

  • Formulation of this compound:

    • Calculate the total amount of this compound required based on the number of mice, their average weight, the desired dose (e.g., 100 mg/kg), and the dosing volume (typically 10 mL/kg).

    • Weigh the calculated amount of this compound powder.

    • If necessary, gently grind the powder to a fine consistency using a mortar and pestle.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing or homogenizing until the desired final concentration is reached and the compound is uniformly suspended.

    • Store the formulation at 4°C and protect it from light. Before each use, ensure the suspension is thoroughly mixed to guarantee uniform dosing.

2. Oral Gavage Administration Protocol in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (20-22 gauge, 1.5-2 inches long, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately before dosing to calculate the precise volume of the formulation to be administered.

    • Allow the prepared formulation to come to room temperature before administration.

  • Administration:

    • Thoroughly mix the this compound suspension to ensure homogeneity.

    • Draw the calculated volume of the formulation into the syringe fitted with the gavage needle.

    • Securely restrain the mouse using an appropriate technique to immobilize the head and body.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is correctly positioned in the esophagus, slowly dispense the contents of the syringe.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions such as respiratory distress or regurgitation.

    • Continue to monitor the general health, body weight, and behavior of the animals throughout the study period as per the experimental design.[5][7]

Visualizations

Signaling Pathway of this compound Inhibition

SAR131675_Signaling_Pathway VEGFC_D VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_D->VEGFR3 Binds to P_VEGFR3 Phosphorylated VEGFR-3 VEGFR3->P_VEGFR3 Autophosphorylation SAR131675 This compound SAR131675->VEGFR3 Inhibits Downstream Downstream Signaling (e.g., Erk Phosphorylation) P_VEGFR3->Downstream Activates Response Biological Response (Lymphangiogenesis, Cell Proliferation/Survival) Downstream->Response Leads to

Caption: this compound inhibits VEGFR-3 signaling.

Experimental Workflow for Oral Gavage Administration

Oral_Gavage_Workflow Prep 1. Prepare this compound Formulation Weigh 2. Weigh Mouse Prep->Weigh Calc 3. Calculate Dose Volume Weigh->Calc Load 4. Load Syringe Calc->Load Restrain 5. Restrain Mouse Load->Restrain Admin 6. Administer by Oral Gavage Restrain->Admin Monitor 7. Monitor Animal Admin->Monitor

Caption: Workflow for oral gavage of this compound.

References

Application Note and Protocol: Detection of p-VEGFR-3 Inhibition by (S)-SAR131675 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Flt-4, is a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels.[1][2] Its activation through binding of its ligands, VEGF-C and VEGF-D, leads to autophosphorylation of specific tyrosine residues within its intracellular domain, initiating downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration.[1][3] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including tumor metastasis. (S)-SAR131675 is a potent and selective inhibitor of VEGFR-3 tyrosine kinase.[4][5] It has been shown to inhibit VEGFR-3 autophosphorylation in HEK cells with an IC50 value of 45 nM and the proliferation of primary human lymphatic endothelial cells with an IC50 of approximately 20 nM.[5][6] This application note provides a detailed protocol for a Western blot assay to detect the inhibition of VEGFR-3 phosphorylation in cultured cells upon treatment with this compound.

Signaling Pathway and Inhibition Mechanism

The binding of VEGF-C or VEGF-D to VEGFR-3 induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event serves as a docking site for various downstream signaling molecules, leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, which are pivotal for lymphangiogenesis. This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the VEGFR-3 tyrosine kinase, thereby preventing autophosphorylation and subsequent downstream signaling.

VEGFR3_Inhibition cluster_membrane Cell Membrane VEGFR3 VEGFR-3 pVEGFR3 p-VEGFR-3 (Phosphorylated) VEGFR3->pVEGFR3 Autophosphorylation VEGFC VEGF-C/VEGF-D VEGFC->VEGFR3 Binds SAR131675 This compound SAR131675->VEGFR3 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pVEGFR3->Downstream Activates Lymphangiogenesis Lymphangiogenesis Downstream->Lymphangiogenesis Promotes

Caption: VEGFR-3 signaling pathway and its inhibition by this compound.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect the levels of phosphorylated VEGFR-3 (p-VEGFR-3).

Cell Culture and Treatment
  • Cell Seeding: Seed human lymphatic microvascular endothelial cells (HLMVEC) or another suitable cell line expressing VEGFR-3 (e.g., HEK293 cells overexpressing VEGFR-3) in complete culture medium and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 500 nM) or vehicle (DMSO) for 2 to 4 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant human VEGF-C (e.g., 50-100 ng/mL) for 15-30 minutes to induce VEGFR-3 phosphorylation. A non-stimulated control group should be included.

Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Electrophoresis: Load the denatured protein samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-VEGFR-3 (e.g., anti-phospho-VEGFR-3 Tyr1230/1231) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-3 and a loading control protein such as GAPDH or β-actin.[9]

Quantitative Data Summary

ParameterRecommended Value
Cell Seeding Density 1-2 x 10^6 cells per 100 mm dish
This compound Concentration 10 - 500 nM
VEGF-C Concentration 50 - 100 ng/mL
Protein Loading Amount 20 - 30 µg per lane
Primary Antibody (p-VEGFR-3) 1:1000 dilution
Primary Antibody (Total VEGFR-3) 1:1000 dilution
Primary Antibody (Loading Control) As per manufacturer's recommendation
Secondary Antibody (HRP-conjugated) 1:2000 - 1:5000 dilution
Blocking Time 1 hour at room temperature
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Incubation 1 hour at room temperature

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Serum Starve A->B C Pre-treat with this compound B->C D Stimulate with VEGF-C C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Membrane Transfer G->H I Blocking H->I J Primary Antibody Incubation (p-VEGFR-3) I->J K Secondary Antibody Incubation J->K L Signal Detection K->L M Strip and Re-probe (Total VEGFR-3 & Loading Control) L->M N Densitometry Analysis M->N

Caption: Experimental workflow for Western blot analysis of p-VEGFR-3.

Expected Results

A successful experiment will show a distinct band at the expected molecular weight for p-VEGFR-3 (approximately 195 kDa[1][10]) in the VEGF-C stimulated, vehicle-treated sample. The intensity of this band should decrease in a dose-dependent manner in the samples pre-treated with increasing concentrations of this compound. The total VEGFR-3 and loading control bands should remain relatively consistent across all lanes, confirming that the observed decrease in p-VEGFR-3 is due to the inhibitory action of this compound and not due to variations in protein loading.

Troubleshooting

  • No or weak p-VEGFR-3 signal:

    • Confirm VEGFR-3 expression in the cell line.

    • Optimize VEGF-C stimulation time and concentration.

    • Ensure the use of fresh phosphatase inhibitors in the lysis buffer.

    • Check the primary antibody datasheet for recommended conditions.

  • High background:

    • Increase the duration and/or number of washes.

    • Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).

    • Use a lower concentration of the primary or secondary antibody.

  • Uneven loading:

    • Ensure accurate protein quantification and equal loading.

    • Carefully check the re-probed blot for the loading control protein.

References

Application Notes and Protocols for Endothelial Cell Migration Assay Using (S)-SAR1313675

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the inhibitory effect of (S)-SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, on endothelial cell migration. This document is intended for researchers, scientists, and drug development professionals working in angiogenesis and cancer research.

Introduction

Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in both normal physiological events and in pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 3 (VEGFR-3), plays a crucial role in regulating lymphangiogenesis and angiogenesis.[1][2][3] this compound is a selective inhibitor of VEGFR-3, making it a valuable tool for studying the role of this receptor in endothelial cell migration and for evaluating its potential as an anti-angiogenic and anti-metastatic agent.[4][5][6]

This document outlines two common in vitro methods for assessing endothelial cell migration: the Transwell (or Boyden Chamber) assay and the Scratch (or Wound Healing) assay.[7][8] Both protocols are adapted for the use of this compound to quantify its inhibitory effects.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the VEGFR-3 tyrosine kinase.[6][9] It exerts its biological effects by blocking the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D.[5][6] This inhibition disrupts the downstream signaling cascades that are essential for lymphatic endothelial cell proliferation, survival, and migration.[1][2] While highly selective for VEGFR-3, this compound shows moderate activity against VEGFR-2.[6][10]

Signaling Pathway of VEGFR-3 Inhibition by this compound

VEGFR3_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR3 VEGFR-3 VEGF-C->VEGFR3 Binds P P VEGFR3->P Autophosphorylation SAR131675 This compound SAR131675->P Inhibits PI3K PI3K P->PI3K Activates Akt Akt PI3K->Akt Activates Migration Migration Akt->Migration Promotes

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound on various kinases and cellular processes is summarized in the tables below.

Table 1: Inhibitory Activity of this compound on VEGFR Kinases

TargetAssay TypeIC50 (nM)Reference
VEGFR-3Tyrosine Kinase Activity23[9][10]
VEGFR-3Autophosphorylation (HEK cells)45[6]
VEGFR-2Tyrosine Kinase Activity235[10]
VEGFR-1Tyrosine Kinase Activity>3000[10]

Table 2: Inhibitory Activity of this compound on Endothelial Cell Functions

Cellular ProcessCell TypeStimulantIC50 (nM)Reference
Proliferation (Survival)Human Lymphatic Endothelial CellsVEGF-C~20[9]
Proliferation (Survival)Human Lymphatic Endothelial CellsVEGF-D~20[9]
Proliferation (Survival)Human Lymphatic Endothelial CellsVEGF-A664[11]
MigrationHuman Microvascular Endothelial CellsVEGF-C (100 ng/mL)<30[11]
MigrationHuman Microvascular Endothelial CellsVEGF-A (50 ng/mL)~100[11]

Experimental Protocols

Protocol 1: Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic response of endothelial cells to a stimulant across a porous membrane.[12]

Materials:

  • Human Microvascular Endothelial Cells (HMVEC) or other suitable endothelial cell line

  • Endothelial Cell Basal Medium (EBM)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF-C or VEGF-A

  • This compound

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • Calcein AM or other fluorescent dye for cell labeling

  • 24-well plates

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Staining solution (e.g., Giemsa or DAPI)

Procedure:

  • Cell Culture: Culture HMVECs in complete medium until they reach 80-90% confluency.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 4-6 hours in EBM containing 0.5% FBS to minimize basal migration.

  • Preparation of Chemoattractant: In the lower chambers of the 24-well plate, add EBM containing the chemoattractant (e.g., 100 ng/mL VEGF-C).

  • Preparation of Inhibitor: Prepare serial dilutions of this compound in EBM.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in EBM containing the different concentrations of this compound. Seed the cells (e.g., 1 x 10^5 cells per insert) into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for cell migration.

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes. Stain the cells with a suitable staining solution.

  • Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, for fluorescently labeled cells, measure the fluorescence intensity using a plate reader.

Workflow for Transwell Migration Assay

Transwell_Workflow A 1. Seed endothelial cells in the upper chamber with this compound. B 2. Add chemoattractant (e.g., VEGF-C) to the lower chamber. A->B C 3. Incubate for 4-18 hours. B->C D 4. Remove non-migrated cells from the upper surface. C->D E 5. Fix and stain migrated cells on the lower surface. D->E F 6. Quantify migrated cells. E->F

Caption: Experimental workflow for the Transwell migration assay.

Protocol 2: Scratch Assay (Wound Healing Assay)

This assay measures the rate of collective cell migration to close a "wound" created in a confluent monolayer of cells.[8][13]

Materials:

  • Human Microvascular Endothelial Cells (HMVEC) or other suitable endothelial cell line

  • Endothelial Cell Growth Medium (EGM)

  • Recombinant human VEGF-C or VEGF-A

  • This compound

  • 6-well or 12-well plates

  • p200 pipette tip or a cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HMVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.[13]

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Add fresh low-serum medium (e.g., EBM with 1% FBS) containing the desired concentrations of this compound and the stimulant (e.g., VEGF-C).

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at designated locations in each well. This will serve as the baseline (0 hour).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the scratch.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of migration can be calculated as the percentage of wound closure over time.

Workflow for Scratch Assay

Scratch_Assay_Workflow A 1. Grow endothelial cells to a confluent monolayer. B 2. Create a 'scratch' in the monolayer. A->B C 3. Treat with this compound and stimulant. B->C D 4. Capture images at Time 0. C->D E 5. Incubate and capture images at subsequent time points. D->E F 6. Analyze the rate of wound closure. E->F

Caption: Experimental workflow for the scratch (wound healing) assay.

Data Analysis and Interpretation

For both assays, the results should be expressed as the percentage of inhibition of migration compared to the vehicle-treated control. Dose-response curves can be generated by plotting the percentage of inhibition against the concentration of this compound to determine the IC50 value. It is important to include appropriate controls, such as a negative control (no chemoattractant) and a positive control (chemoattractant without inhibitor).

By following these protocols, researchers can effectively evaluate the anti-migratory properties of this compound on endothelial cells and gain further insights into the role of VEGFR-3 in angiogenesis and lymphangiogenesis.

References

Application Notes and Protocols: In Vivo Imaging of Lymphangiogenesis Inhibition by (S)-SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, plays a crucial role in both normal physiological processes and various pathologies, including tumor metastasis, inflammation, and lymphedema. The vascular endothelial growth factor receptor-3 (VEGFR-3) signaling pathway is a key regulator of lymphangiogenesis. (S)-SAR131675 is a potent and selective small-molecule inhibitor of VEGFR-3 tyrosine kinase.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vivo studies to investigate the inhibition of lymphangiogenesis, employing common imaging and histological techniques.

Mechanism of Action of this compound

This compound selectively inhibits the tyrosine kinase activity of VEGFR-3, thereby blocking the downstream signaling cascades initiated by its ligands, VEGF-C and VEGF-D.[3] This inhibition prevents the activation of key pathways such as the PI3K-Akt and MAPK-ERK pathways, which are essential for the proliferation, migration, and survival of lymphatic endothelial cells (LECs).[4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound based on published data.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 ValueReference
VEGFR-3Tyrosine Kinase Activity20 nM[2]
VEGFR-3Autophosphorylation (HEK cells)45 nM[2]
VEGFC-induced Lymphatic Cell ProliferationCell-based assay~20 nM[1]
VEGFD-induced Lymphatic Cell ProliferationCell-based assay~20 nM[1]
VEGFC-induced Erk PhosphorylationELISA~30 nM[5]
VEGFR-2Tyrosine Kinase ActivityModerately active (~10-fold less than VEGFR-3)[1]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Animal ModelTreatmentOutcomeQuantitative ResultReference
4T1 Mammary CarcinomaThis compoundReduced lymph node invasion and lung metastasisData not specified[2]
RIP1.Tag2 TumorsThis compoundPotent antitumoral effectData not specified[2]
FGF2-induced Angiogenesis and Lymphangiogenesis100 mg/kg/day this compoundReduced VEGFR-3 levels and hemoglobin content~50% reduction[4]
Colorectal Cancer Liver MetastasisDaily this compoundSignificantly reduced tumor burdenData not specified
Diabetic Nephropathy (db/db mice)This compound in dietDecreased expression of LYVE-1 and podoplaninData not specified[3]

Signaling Pathway Diagram

VEGFR3_Signaling_Pathway VEGFC_VEGFD VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_VEGFD->VEGFR3 Binds and Activates PI3K PI3K VEGFR3->PI3K Ras Ras VEGFR3->Ras SAR131675 This compound SAR131675->VEGFR3 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow Animal_Model 1. Animal Model Preparation (e.g., Tumor implantation, FGF2-sponge model) Treatment_Groups 2. Group Assignment (Vehicle control, This compound treatment groups) Animal_Model->Treatment_Groups Drug_Admin 3. Drug Administration (e.g., Oral gavage, dietary mixing) Treatment_Groups->Drug_Admin InVivo_Imaging 4. In Vivo Imaging (Fluorescence Microlymphangiography) Drug_Admin->InVivo_Imaging Data_Acquisition 5. Longitudinal Data Acquisition (Tumor volume, lymphatic vessel density) InVivo_Imaging->Data_Acquisition Tissue_Harvest 6. Tissue Harvesting and Processing Data_Acquisition->Tissue_Harvest IHC 7. Immunohistochemistry (LYVE-1, Podoplanin, CD31) Tissue_Harvest->IHC Image_Analysis 8. Image Analysis and Quantification IHC->Image_Analysis Statistical_Analysis 9. Statistical Analysis Image_Analysis->Statistical_Analysis Results 10. Results and Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for in vivo evaluation of this compound.

Experimental Protocols

Protocol 1: In Vivo Fluorescence Microlymphangiography

This protocol describes a method for visualizing and quantifying lymphatic vessel function in vivo in a mouse model.

Materials:

  • This compound

  • Vehicle control (e.g., appropriate solvent for SAR131675)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Fluorescent tracer (e.g., FITC-dextran, ICG)

  • Microsyringe

  • Fluorescence stereomicroscope or other in vivo imaging system

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an approved protocol.

    • Shave the area of interest (e.g., ear, dorsal skin flap) to minimize fluorescence obstruction.

    • Maintain the animal's body temperature throughout the procedure.

  • Drug Administration:

    • Administer this compound or vehicle control to the respective animal groups according to the study design (e.g., oral gavage daily for a specified period).

  • Tracer Injection:

    • Using a microsyringe, intradermally inject a small volume (e.g., 1-5 µL) of the fluorescent tracer into the region of interest.

  • Image Acquisition:

    • Immediately after injection, begin acquiring images using the fluorescence microscope.

    • Capture images at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes) to visualize the uptake and drainage of the tracer through the lymphatic vessels.

    • Use appropriate filter sets for the chosen fluorophore.

  • Data Analysis:

    • Quantify lymphatic function by measuring parameters such as:

      • The rate of tracer clearance from the injection site.

      • The number and diameter of functional lymphatic vessels.

      • The velocity of lymphatic flow.

    • Compare the results between the this compound-treated and vehicle control groups.

Protocol 2: Immunohistochemistry for Lymphatic Vessel Markers

This protocol details the staining of tissue sections for the lymphatic endothelial cell markers LYVE-1 and Podoplanin.

Materials:

  • Paraffin-embedded or frozen tissue sections

  • Deparaffinization and rehydration solutions (for paraffin (B1166041) sections)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Rabbit anti-mouse LYVE-1

    • Hamster anti-mouse Podoplanin

  • Secondary antibodies:

    • Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

    • Goat anti-hamster IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Slide Preparation:

    • For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to water.

    • For frozen sections, air dry and fix as required.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash sections in PBS.

    • Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash sections three times in PBS.

    • Incubate sections with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash sections three times in PBS.

    • Incubate with DAPI for 5 minutes to stain cell nuclei.

    • Wash sections in PBS.

    • Mount coverslips using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize stained sections using a fluorescence microscope with appropriate filter sets.

    • Quantify lymphatic vessel density (LVD) by counting the number of LYVE-1 and/or Podoplanin-positive vessels per unit area.

    • Measure vessel diameter and other morphological features as required.

    • Compare the results between the this compound-treated and vehicle control groups.

Conclusion

This compound is a valuable tool for studying the role of VEGFR-3 in lymphangiogenesis. The protocols and information provided in these application notes offer a framework for designing and conducting in vivo experiments to evaluate the efficacy of this compound and other potential lymphangiogenesis inhibitors. The combination of in vivo imaging and immunohistochemical analysis allows for a comprehensive assessment of both the functional and morphological changes in the lymphatic vasculature in response to treatment.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells in Tumors Treated with (S)-SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SAR131675 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] It demonstrates significant anti-tumoral and anti-metastatic activities by inhibiting lymphangiogenesis and the infiltration of tumor-associated macrophages (TAMs).[1][3][5] Notably, this compound is not a cytotoxic or cytostatic agent but rather modulates the tumor microenvironment.[1][3][5] This document provides detailed protocols for the analysis of immune cell populations in tumors treated with this compound using flow cytometry, along with supporting data and pathway diagrams.

Mechanism of Action

This compound selectively inhibits VEGFR-3, with an IC50 of approximately 20-23 nM.[1][2][4] While highly selective for VEGFR-3, it shows moderate activity against VEGFR-2.[1][3][5] The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 triggers a signaling cascade that promotes the proliferation and survival of lymphatic endothelial cells.[2][6] In the tumor microenvironment, VEGFR-3 is also expressed on a subset of immune cells, including TAMs.[1][3][6] By inhibiting VEGFR-3 signaling, this compound can impede the formation of new lymphatic vessels and reduce the infiltration of immunosuppressive myeloid cells into the tumor.[1][3]

Data Summary

The following tables summarize the quantitative effects of this compound on tumor growth and immune cell populations as reported in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50
VEGFR-3 Tyrosine KinaseCell-free assay23 nM[2][4]
VEGFR-3 AutophosphorylationHEK cells45 nM[1][5]
VEGFC/VEGFD-induced ProliferationPrimary human lymphatic cells~20 nM[1][2][3][5]
VEGFR-2 Tyrosine KinaseCell-free assay235 nM[2]
VEGFR-1 Tyrosine KinaseCell-free assay>3 µM[2]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a 4T1 Mammary Carcinoma Model

Treatment GroupDoseTumor Volume Reduction
This compound30 mg/kg/day24%[1][2]
This compound100 mg/kg/day50%[1][2]

Table 3: Effects of this compound on Immune Cell Infiltrates in a Colorectal Cancer Liver Metastasis Model

Cell PopulationTissueEffect of this compound Treatment
CD45+ LeukocytesLiverSignificantly reduced[7]
Myeloid Cells (CD11b+ CD45+)LiverSignificantly reduced[7]
F4/80- Ly6Clow Myeloid CellsLiverSignificantly reduced[7]
CD3+ T CellsLiverIncreased[7]
CD8+ PD1+ T CellsLiverIncreased[7]
F4/80+ Ly6Clo MacrophagesTumorReduced[7]
CD4+ T CellsTumorIncreased[7]

Signaling Pathways and Experimental Workflow

VEGFR-3 Signaling Pathway

VEGFR3_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 PI3K PI3K VEGFR-3->PI3K ERK ERK VEGFR-3->ERK SAR131675 SAR131675 SAR131675->VEGFR-3 Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Flow_Cytometry_Workflow Tumor_Harvest Tumor Harvest Mechanical_Dissociation Mechanical Dissociation Tumor_Harvest->Mechanical_Dissociation Enzymatic_Digestion Enzymatic Digestion Mechanical_Dissociation->Enzymatic_Digestion Single_Cell_Suspension Single-Cell Suspension Enzymatic_Digestion->Single_Cell_Suspension RBC_Lysis Red Blood Cell Lysis Single_Cell_Suspension->RBC_Lysis Cell_Staining Antibody Staining RBC_Lysis->Cell_Staining Flow_Cytometry Flow Cytometry Acquisition Cell_Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for (S)-SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Long-term Stability of (S)-SAR131675 in Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2] It plays a significant role in research related to lymphangiogenesis, tumor growth, and metastasis.[3][4] Understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of available stability information and protocols for assessing the long-term stability of this compound in solution.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits VEGFR-3, with moderate activity against VEGFR-2 and minimal effect on VEGFR-1.[5][6] The primary ligands for VEGFR-3 are VEGF-C and VEGF-D. The binding of these ligands to VEGFR-3 on the surface of lymphatic endothelial cells induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates downstream signaling cascades, primarily the Ras/MAPK (ERK) and PI3K/Akt pathways, which are crucial for lymphatic endothelial cell proliferation, survival, and migration.[7][8][9] this compound competitively binds to the ATP-binding site of the VEGFR-3 kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling events.[1]

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 P1 VEGFR-3->P1 P2 VEGFR-3->P2 PI3K PI3K P1->PI3K Activates Ras Ras P2->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Migration Cell Migration & Differentiation ERK->Migration SAR131675 This compound SAR131675->Inhibition

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₈H₂₂N₄O₄
Molecular Weight 358.4 g/mol
Appearance Crystalline solid
Solubility DMSO: 72 mg/mL (200.89 mM) Chloroform: 30 mg/mL

Long-Term Stability Data

Detailed quantitative long-term stability studies for this compound in various solutions are not extensively published. However, based on information from suppliers, the following storage conditions are recommended for stock solutions to ensure stability.

SolventStorage TemperatureDurationRecommendations
DMSO-80°C6 months to 2 yearsAliquot to avoid repeated freeze-thaw cycles. Use fresh, high-quality DMSO.
DMSO-20°C1 monthFor shorter-term storage.

Note: The stability of this compound in aqueous buffers is expected to be significantly lower than in DMSO. It is recommended to prepare fresh aqueous dilutions from the DMSO stock solution immediately before use.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of this compound.

Stock_Preparation_Workflow Start Start Weigh Accurately weigh This compound powder Start->Weigh Add_DMSO Add appropriate volume of high-quality DMSO to achieve desired concentration (e.g., 10 mM or 20 mM) Weigh->Add_DMSO Dissolve Vortex and/or sonicate until fully dissolved Add_DMSO->Dissolve Aliquot Aliquot into single-use tubes to minimize freeze-thaw cycles Dissolve->Aliquot Store Store aliquots at -80°C for long-term storage Aliquot->Store Prepare_Working For experiments, thaw one aliquot and dilute to the final working concentration in the desired aqueous buffer immediately before use. Store->Prepare_Working End End Prepare_Working->End

Caption: Workflow for the preparation of this compound solutions.

Protocol for Assessing Long-Term Stability in Solution

This protocol describes a general method for evaluating the long-term stability of this compound in a specific solvent using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This protocol is adapted from general guidelines for small molecule stability testing.

Objective: To determine the percentage of this compound remaining in solution over time under various storage conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, PBS pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Buffer salts (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate)

  • Acid, base, and oxidizing agent for forced degradation studies (e.g., HCl, NaOH, H₂O₂)

  • Temperature-controlled storage chambers/incubators

Procedure:

  • Method Development (Forced Degradation Study):

    • Prepare a stock solution of this compound in the solvent of interest.

    • Subject the solution to stress conditions to induce degradation:

      • Acidic: 0.1 N HCl at 60°C for 24 hours

      • Alkaline: 0.1 N NaOH at 60°C for 24 hours

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours

      • Thermal: 80°C for 48 hours

      • Photolytic: Expose to UV light (as per ICH Q1B guidelines)

    • Develop an HPLC method that can separate the intact this compound peak from all degradation product peaks. A gradient method with a mobile phase consisting of a buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

    • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

  • Long-Term Stability Study Setup:

    • Prepare a bulk solution of this compound in the solvent of interest at a known concentration.

    • Aliquot this solution into multiple vials for each storage condition to be tested.

    • Suggested Storage Conditions:

      • -80°C (control)

      • -20°C

      • 4°C

      • 25°C / 60% Relative Humidity (RH)

      • 40°C / 75% Relative Humidity (RH) (accelerated stability)

    • Store the vials under the specified conditions.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by the validated stability-indicating HPLC method.

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.

Data Presentation:

The results should be summarized in a table as follows:

Storage ConditionTime Point% this compound Remaining (Mean ± SD)Appearance of Degradation Products (Yes/No)
-80°C0 months100%No
3 months
6 months
12 months
-20°C0 months100%No
1 month
3 months
4°C0 months100%No
1 month
3 months
25°C / 60% RH0 months100%No
1 month
3 months

Conclusion

While specific, publicly available long-term stability data for this compound is limited, the provided information on storage conditions and the detailed protocol for a stability-indicating HPLC method will enable researchers to properly handle and assess the stability of this compound in their specific experimental settings. For critical applications, it is strongly recommended to perform an in-house stability study as outlined above to ensure the integrity of the compound throughout the duration of the experiments. Always refer to the manufacturer's certificate of analysis for lot-specific storage recommendations.

References

Troubleshooting & Optimization

Troubleshooting (S)-SAR131675 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (S)-SAR131675 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What is the primary reason for this?

A1: this compound is a molecule known to have poor solubility in aqueous solutions. This is a common characteristic of many small molecule kinase inhibitors. The compound is significantly more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is often challenging and can lead to precipitation or the formation of a suspension rather than a true solution.

Q2: I've dissolved this compound in DMSO to create a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This phenomenon is known as "precipitation upon dilution" or "compound crashing out." It occurs because the highly concentrated DMSO stock solution is rapidly diluted into an aqueous environment where the compound's solubility is much lower. The DMSO concentration is no longer sufficient to keep the compound dissolved.

To prevent this:

  • Minimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤ 0.5%) that is compatible with your experimental system and maintains compound solubility.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This gradual decrease in solvent strength can help keep the compound in solution.

  • Ensure rapid mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to promote rapid and thorough mixing, which can prevent localized high concentrations that lead to precipitation.

  • Consider co-solvents or excipients: For particularly challenging situations, the use of other co-solvents (e.g., PEG300, ethanol) or solubilizing agents like cyclodextrins may be necessary, though their compatibility with your specific assay must be validated.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO. It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound. Gentle warming (to 37°C) and vortexing or sonication can aid in complete dissolution.

Q4: How should I store my this compound stock solution?

A4: Once completely dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. These aliquots should be stored at -20°C or -80°C and protected from light. Before use, allow the aliquot to come to room temperature before opening to prevent condensation.

Q5: Can the pH of my aqueous buffer affect the solubility of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible precipitate in DMSO stock solution - Incomplete dissolution.- DMSO has absorbed water.- Stock concentration is too high.- Gently warm the solution to 37°C and vortex or sonicate.- Use fresh, high-purity, anhydrous DMSO.- Prepare a new stock solution at a lower concentration.
Precipitation upon dilution in aqueous buffer - Compound's aqueous solubility is exceeded.- Inadequate mixing during dilution.- Lower the final working concentration of the compound.- Perform serial dilutions instead of a single large dilution.- Add the DMSO stock to the aqueous buffer while vortexing.
Inconsistent or non-reproducible assay results - Variable amounts of dissolved compound due to precipitation.- Visually inspect all solutions for precipitation before use.- Prepare fresh working solutions for each experiment.- Perform a kinetic solubility assessment in your assay buffer (see Protocol 2).
Low potency or no biological effect observed - The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.- Confirm the solubility of this compound in your specific assay buffer and at the intended working concentration using the protocols below.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) ≥ 72 mg/mL (≥ 200.9 mM)[1]The recommended solvent for preparing high-concentration stock solutions. Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[1]
Ethanol < 1 mg/mL (insoluble or slightly soluble)[2]Not recommended as a primary solvent.
Water < 1 mg/mL (insoluble or slightly soluble)[2]This compound exhibits poor aqueous solubility.
Aqueous Buffers (e.g., PBS) PoorDirect dissolution is not recommended. Dilution from a DMSO stock is necessary, but precipitation can occur. The final concentration achievable will depend on the specific buffer composition, pH, and the final percentage of DMSO.

Note: Specific quantitative solubility data for this compound in various aqueous buffers is not widely available in the public domain. It is highly recommended that researchers experimentally determine the solubility in their specific buffer systems using the protocols provided below.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 358.39 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.58 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated amount of this compound and place it into a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Gentle Warming/Sonication (if necessary): If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer. This method mimics the dilution of a DMSO stock solution into an aqueous medium for a biological assay.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Your aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent if using a spectrophotometer)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Multichannel pipette

Procedure:

  • Prepare a dilution series: In a separate 96-well plate, prepare a serial dilution of your 10 mM stock solution in DMSO.

  • Dispense into assay plate: Add a small, equal volume (e.g., 2 µL) of each concentration from your DMSO dilution series into the wells of the final assay plate. Include a DMSO-only control.

  • Add aqueous buffer: Add your aqueous buffer to each well to achieve the desired final volume (e.g., 198 µL for a final volume of 200 µL and a final DMSO concentration of 1%).

  • Incubate: Shake the plate for 1-2 hours at room temperature.

  • Measure precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where the compound absorbs. The concentration at which the absorbance plateaus indicates the limit of kinetic solubility.

  • Data Analysis: The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.

Visualizations

Caption: A workflow for troubleshooting solubility issues.

VEGFR3_Signaling_Pathway ligand VEGF-C / VEGF-D receptor VEGFR-3 ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization inhibitor This compound inhibitor->receptor Inhibits pi3k_pathway PI3K/AKT Pathway dimerization->pi3k_pathway ras_pathway RAS/RAF/MEK/ERK Pathway dimerization->ras_pathway downstream_effects Cell Survival, Proliferation, Migration, Lymphangiogenesis pi3k_pathway->downstream_effects ras_pathway->downstream_effects

Caption: The VEGFR-3 signaling pathway and the inhibitory action of this compound.

References

Optimizing (S)-SAR131675 treatment duration for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of (S)-SAR131675 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4][5] It functions by competing with ATP for the binding site on the kinase domain, thereby inhibiting the autophosphorylation of VEGFR-3 and blocking downstream signaling.[2][6] this compound also shows moderate inhibitory activity against VEGFR-2, but is significantly more selective for VEGFR-3.[1][2][3][4] This targeted inhibition disrupts the processes of lymphangiogenesis (the formation of lymphatic vessels) and angiogenesis (the formation of new blood vessels), both of which are crucial for tumor growth and metastasis.[2][5][7]

Q2: What are the key signaling pathways affected by this compound?

A2: The primary signaling pathway inhibited by this compound is the VEGFR-3 pathway. Upon binding of its ligands, such as VEGF-C and VEGF-D, VEGFR-3 dimerizes and autophosphorylates, activating downstream pathways like the Ras/MAPK/ERK and PI3K/Akt pathways.[8][9] These pathways are crucial for lymphatic endothelial cell proliferation, migration, and survival.[9][10] By blocking VEGFR-3 phosphorylation, this compound effectively suppresses these downstream signaling cascades.[10] Due to its moderate activity against VEGFR-2, it can also partially inhibit VEGFR-2-mediated signaling, which is a key driver of angiogenesis.[2]

Q3: How do I determine the optimal dose of this compound for my in vivo model?

A3: The optimal dose of this compound can vary depending on the tumor model and the specific research question. A common starting point reported in several studies is 100 mg/kg/day, administered orally.[2][11] However, it is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model. This typically involves treating cohorts of tumor-bearing animals with a range of doses and evaluating both anti-tumor efficacy and toxicity.

Q4: What is a typical treatment duration for in vivo studies with this compound?

A4: The treatment duration for in vivo studies with this compound is highly dependent on the experimental goals. For prevention studies, a longer duration, such as 5 weeks, has been used to assess the impact on tumor development.[2] In intervention studies, where the effect on established tumors is evaluated, treatment durations can range from a few weeks to several months, for example, from week 10 to 12.5 of the study.[12] The optimal duration should be determined based on the tumor growth rate in the control group, the observed treatment effect, and the humane endpoints of the study.

Troubleshooting Guides

Problem 1: Suboptimal anti-tumor efficacy is observed.

  • Possible Cause 1: Insufficient Dose or Treatment Duration.

    • Troubleshooting:

      • Ensure that the dose being used is within the therapeutic range established in previous studies or through a dose-escalation experiment in your model.

      • Consider extending the treatment duration, as the anti-angiogenic and anti-lymphangiogenic effects may take time to manifest as a significant reduction in tumor volume. Monitor for an initial stabilization of tumor growth, which may precede regression.

  • Possible Cause 2: Acquired Resistance.

    • Troubleshooting:

      • Tumors can develop resistance to VEGFR inhibitors by activating alternative pro-angiogenic pathways (e.g., FGF, PDGF).[12][13]

      • Investigate the expression of other pro-angiogenic factors in the tumor tissue.

      • Consider combination therapies. For example, combining this compound with an inhibitor of a potential bypass pathway may restore efficacy.[14]

  • Possible Cause 3: Tumor Model Insensitivity.

    • Troubleshooting:

      • Confirm that your tumor model is dependent on VEGFR-3 signaling for growth and vascularization. Analyze the expression levels of VEGFR-3 and its ligands (VEGF-C, VEGF-D) in your tumor cells or tissue.

      • Some tumor types may have intrinsic resistance to anti-angiogenic therapies.[12]

Problem 2: Significant toxicity or adverse effects are observed in the animals.

  • Possible Cause 1: Dose is too high.

    • Troubleshooting:

      • Reduce the dose of this compound. Perform a toxicity study with different dose levels to identify the maximum tolerated dose (MTD) in your specific animal strain and model.

      • Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.[15][16]

  • Possible Cause 2: Off-target effects.

    • Troubleshooting:

      • While this compound is selective for VEGFR-3, it has moderate activity against VEGFR-2, and inhibition of this pathway can be associated with side effects such as hypertension.[2][17][18]

      • Monitor blood pressure if feasible in your animal model.

      • Consult veterinary staff for appropriate supportive care to manage any observed toxicities.

Problem 3: High variability in tumor response within the same treatment group.

  • Possible Cause 1: Inconsistent Drug Administration.

    • Troubleshooting:

      • Ensure accurate and consistent oral gavage technique for all animals.

      • Verify the formulation and stability of the this compound solution or suspension.

  • Possible Cause 2: Tumor Heterogeneity.

    • Troubleshooting:

      • The inherent biological variability of tumors, even within the same model, can lead to different responses.[13]

      • Increase the number of animals per group to improve statistical power and account for this variability.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Ki (nM)Reference
VEGFR-3Kinase Assay2312[1][2]
VEGFR-3Autophosphorylation (HEK cells)45-[4]
VEGFR-2Kinase Assay235-[1]
VEGFR-2Autophosphorylation (HEK cells)~280-[2]
VEGFR-1Kinase Assay>3000-[1]
VEGFR-1Autophosphorylation (HEK cells)~1000-[2]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Animal ModelTreatment DoseTreatment DurationOutcomeReference
RIP1-Tag2 (Pancreatic Neuroendocrine Tumor)100 mg/kg/day (oral)5 weeks (prevention)42% decrease in angiogenic islets[2]
RIP1-Tag2 (Pancreatic Neuroendocrine Tumor)100 mg/kg/day (oral)From week 10 to 12.5 (intervention)62% decrease in tumor burden[1]
4T1 (Mammary Carcinoma)100 mg/kg/day (oral)Not specifiedSignificant reduction in tumor volume and lung metastasis[4]
FGF2-induced angiogenesis (sponge model)100 mg/kg/day (oral)7 days~50% reduction in VEGFR-3 and hemoglobin content[2]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study

  • Animal Model: Select a relevant tumor model (e.g., xenograft or syngeneic) that is known to be dependent on angiogenesis and/or lymphangiogenesis.[19]

  • Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised or immunocompetent mice, respectively.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Prepare this compound in a suitable vehicle for oral administration. Administer the drug daily at the predetermined dose. The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Measure tumor volume 2-3 times per week.

    • Monitor animal body weight and overall health status daily.[15]

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Pharmacodynamic Analysis (Optional): Collect tumor and plasma samples at various time points to assess target engagement. This can be done by measuring the phosphorylation status of VEGFR-3 and downstream signaling molecules like ERK and Akt via Western blot or ELISA.[1]

  • Histological Analysis: Perform immunohistochemical staining of tumor sections for markers of angiogenesis (e.g., CD31), lymphangiogenesis (e.g., LYVE-1, Podoplanin), and proliferation (e.g., Ki-67).[5][14]

Mandatory Visualization

VEGFR3_Signaling_Pathway cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR3 VEGFR-3 VEGF-C->VEGFR3 VEGF-D VEGF-D VEGF-D->VEGFR3 PI3K PI3K VEGFR3->PI3K Ras Ras VEGFR3->Ras VEGFR2 VEGFR-2 Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration SAR131675 This compound SAR131675->VEGFR3

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Objectives & Endpoints B Select Animal Model A->B C Determine Dose Range B->C D Tumor Implantation & Growth C->D E Randomization & Treatment Initiation D->E F Monitor Efficacy (Tumor Volume) E->F G Monitor Toxicity (Weight, Clinical Signs) E->G H Endpoint Data Collection F->H G->H I Pharmacodynamic Analysis H->I J Histological Analysis H->J K Statistical Analysis & Conclusion I->K J->K K->C Refine Dose/Duration

Caption: Experimental workflow for optimizing this compound treatment duration.

References

Managing adverse metabolic effects of (S)-SAR131675 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the selective VEGFR-3 inhibitor, (S)-SAR131675. It addresses the management of potential adverse metabolic effects in preclinical models, drawing from available literature.

Troubleshooting Guides

Observed Metabolic Effects in a Diabetic Mouse Model

Contrary to the general statement that this compound was terminated due to adverse metabolic effects, a study in a db/db mouse model of type 2 diabetes demonstrated an amelioration of dyslipidemia with no significant changes in glucose levels.[1][2] Researchers should be aware of this context-dependent outcome.

Table 1: Metabolic Parameters in db/db Mice Treated with this compound for 12 Weeks [1][2]

Parameterdb/m Controldb/db Controldb/db + this compound
Blood Glucose (mg/dL)150 ± 15450 ± 50430 ± 45
Total Cholesterol (mg/dL)120 ± 10250 ± 20180 ± 15
Triglycerides (mg/dL)100 ± 12280 ± 25200 ± 20
Free Fatty Acids (μEq/L)400 ± 50800 ± 70600 ± 60*

*p < 0.05 compared to db/db control

Troubleshooting Potential Metabolic Adverse Effects

Given the compound's discontinuation due to metabolic concerns, it is crucial to proactively monitor for a range of metabolic parameters in any new preclinical study. The specific adverse effects are not publicly detailed, so a broad screening approach is recommended.

Table 2: Troubleshooting Guide for Potential Metabolic Liabilities

ObservationParameter to InvestigateInitial Troubleshooting Steps
Unexpected changes in blood glucose - Fasting and random blood glucose- Glucose tolerance test (GTT)- Insulin (B600854) tolerance test (ITT)- Serum insulin and C-peptide levels- Confirm dose and formulation of this compound.- Evaluate for potential off-target effects on insulin signaling pathways.- Consider co-administration with insulin sensitizers in relevant models.
Altered lipid profile - Serum triglycerides, total cholesterol, HDL, LDL- Liver function tests (ALT, AST)- Histological analysis of liver for steatosis- Assess for potential inhibition of lipid clearance pathways.- Investigate effects on key lipid metabolism regulators (e.g., SREBP).- Consider dietary modifications in animal models.
Changes in body weight or food intake - Daily body weight- Daily food and water consumption- Body composition analysis (e.g., DEXA)- Rule out general toxicity or malaise.- Investigate potential effects on hypothalamic appetite regulation.- Pair-feeding studies to distinguish direct metabolic effects from those secondary to altered food intake.

Experimental Protocols

Induction of Type 2 Diabetes and this compound Treatment in Mice

This protocol is based on the study that observed beneficial metabolic effects of this compound.[1][2]

  • Animal Model: Male C57BLKS/J db/db mice and their non-diabetic db/m littermates are used.

  • Acclimatization: Animals are acclimated for at least one week before the start of the experiment.

  • Treatment Groups:

    • db/m control group on a regular chow diet.

    • db/db control group on a regular chow diet.

    • db/db experimental group on a chow diet containing this compound. The specific dosage used in the study was not explicitly stated in the abstract, but a dose of 100 mg/kg has been used in other preclinical studies.[3]

  • Duration: Treatment is administered for 12 weeks, starting at 8 weeks of age.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Sample Collection: At the end of the treatment period, blood samples are collected for measurement of glucose, HbA1c, total cholesterol, triglycerides, and free fatty acids.

Measurement of Metabolic Parameters
  • Blood Glucose: Measured from tail vein blood using a standard glucometer.

  • HbA1c: Determined from red blood cell lysates by high-performance liquid chromatography (HPLC).

  • Lipid Profile: Total cholesterol, triglycerides, and nonesterified free fatty acids are measured using an autoanalyzer with commercial kits.

Mandatory Visualizations

VEGFR3_Signaling_Pathway VEGFR-3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 PI3K PI3K VEGFR-3->PI3K PLC-gamma PLC-gamma VEGFR-3->PLC-gamma Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular_Responses Lymphangiogenesis, Cell Survival, Migration mTOR->Cellular_Responses PKC PKC PLC-gamma->PKC MAPK MAPK PKC->MAPK MAPK->Cellular_Responses SAR131675 This compound SAR131675->VEGFR-3 Inhibition

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Investigating Metabolic Effects Start Start Animal_Model_Selection Select Preclinical Model (e.g., C57BL/6J mice, ZDF rats) Start->Animal_Model_Selection Dose_Range_Finding Dose-Range Finding Study (Assess general toxicity) Animal_Model_Selection->Dose_Range_Finding Metabolic_Study_Design Design Main Study: - Vehicle Control - this compound (multiple doses) Dose_Range_Finding->Metabolic_Study_Design In_Life_Monitoring In-Life Monitoring: - Body weight, food/water intake - Fasting/random blood glucose Metabolic_Study_Design->In_Life_Monitoring Terminal_Procedures Terminal Procedures: - GTT and ITT - Blood collection for lipids, insulin - Tissue collection (liver, adipose) In_Life_Monitoring->Terminal_Procedures Data_Analysis Data Analysis and Interpretation Terminal_Procedures->Data_Analysis Endpoint Characterize Metabolic Profile Data_Analysis->Endpoint

Caption: Workflow for de-risking metabolic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolic side effects of this compound in preclinical models?

A1: The publically available information is limited and somewhat contradictory. It has been stated that the preclinical development of this compound was terminated due to "adverse metabolic effects".[4][5] However, the specific nature of these effects has not been detailed in the available literature. In contrast, one study in a diabetic db/db mouse model showed that this compound actually improved dyslipidemia (reduced total cholesterol, triglycerides, and free fatty acids) and had no significant effect on blood glucose levels.[1][2]

Q2: How can we manage the potential for adverse metabolic effects in our experiments?

A2: Given the uncertainty, a proactive and comprehensive monitoring strategy is essential. We recommend the following:

  • Establish a baseline: Thoroughly characterize the metabolic phenotype of your chosen animal model before starting treatment.

  • Include comprehensive metabolic endpoints: In addition to the primary efficacy readouts, your study design should include regular monitoring of body weight, food and water intake, fasting and random blood glucose, and a full lipid panel at the beginning and end of the study.

  • Consider advanced metabolic testing: If resources permit, conducting glucose and insulin tolerance tests can provide valuable insights into insulin sensitivity and glucose homeostasis.

  • Histopathology: At the end of the study, perform histological analysis of key metabolic organs, such as the liver and pancreas, to look for any pathological changes.

Q3: What could be the mechanism behind potential adverse metabolic effects of a VEGFR-3 inhibitor?

A3: While the precise mechanism for this compound is unknown, VEGFR-3 signaling has been implicated in various metabolic processes. Inhibition of VEGFR-3 could potentially interfere with:

  • Adipose tissue function: VEGFR-3 is expressed on adipocytes and its signaling may play a role in adipogenesis and lipid storage.

  • Insulin signaling: There may be crosstalk between VEGFR and insulin signaling pathways.

  • Off-target effects: Although this compound is a selective VEGFR-3 inhibitor, it does have some activity against VEGFR-2 at higher concentrations.[6] Inhibition of VEGFR-2 is known to be associated with metabolic side effects.

Q4: Is it still feasible to work with this compound given the concerns about metabolic side effects?

A4: Yes, with careful experimental design and monitoring. The beneficial effects observed in the diabetic nephropathy model suggest that the metabolic effects may be model- or context-dependent.[1][2] By prospectively monitoring for a range of metabolic parameters as outlined in the troubleshooting guide, researchers can identify and characterize any potential liabilities in their specific model and experimental conditions. This will allow for a more informed interpretation of the primary study endpoints.

References

Preclinical Development of (S)-SAR131675 Halted Due to Metabolic Concerns

Author: BenchChem Technical Support Team. Date: December 2025

The preclinical development of (S)-SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, was terminated due to the discovery of adverse metabolic effects. Despite demonstrating promising anti-tumor and anti-metastatic activity in preclinical models, unacceptable metabolic liabilities prevented its advancement into clinical trials.[1] This technical support guide provides researchers with comprehensive information regarding this compound, including its mechanism of action, preclinical data, and the rationale behind its discontinuation.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of this compound preclinical development?

A1: The preclinical development of this compound was stopped due to adverse metabolic effects observed during safety studies.[1] While specific details of these metabolic effects are not extensively published, they were significant enough to halt further development.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] It functions by blocking the phosphorylation of VEGFR-3, thereby inhibiting downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels) and tumor-associated macrophage (TAM) function.[3][4]

Q3: Did this compound show efficacy in preclinical models?

A3: Yes, this compound demonstrated significant anti-tumor and anti-metastatic effects in various preclinical cancer models, including mammary and colorectal cancer.[1][3][5] It was shown to reduce tumor growth, lymph node invasion, and lung metastasis.[1][3]

Q4: Was this compound selective for VEGFR-3?

A4: this compound was found to be highly selective for VEGFR-3.[3][4][6] However, it did exhibit moderate activity against VEGFR-2, with a selectivity ratio of approximately 10-fold for VEGFR-3 over VEGFR-2.[3][4] It showed minimal activity against a large panel of other kinases and receptors.[3][4]

Troubleshooting Guide for In Vitro Experiments

Issue: Lack of inhibition of cell proliferation in tumor cell lines.

  • Possible Cause: this compound is not a direct cytotoxic or cytostatic agent against most tumor cells.[3][4] Its primary mechanism is anti-lymphangiogenic and immunomodulatory, not direct tumor cell killing.

  • Recommendation: Use appropriate assays to measure its effects, such as lymphatic endothelial cell proliferation assays or in vivo models where the tumor microenvironment is present.

Issue: Variability in IC50 values for VEGFR-3 inhibition.

  • Possible Cause: Different experimental conditions, such as ATP concentration in kinase assays, can influence IC50 values.

  • Recommendation: Standardize assay conditions, particularly ATP concentration, to ensure consistency. Refer to published protocols for recommended assay parameters.

Quantitative Data Summary

ParameterValueCell/Assay TypeReference
VEGFR-3 Kinase Inhibition (IC50) 23 nMCell-free recombinant human VEGFR-3[2]
VEGFR-3 Autophosphorylation Inhibition (IC50) 45 nMHEK cells overexpressing VEGFR-3[3][6][7]
VEGFR-2 Kinase Inhibition (IC50) 235 nMCell-free recombinant human VEGFR-2[2]
VEGFR-2 Autophosphorylation Inhibition (IC50) ~280 nMHEK cells overexpressing VEGFR-2[7]
VEGFR-1 Kinase Inhibition (IC50) > 3 µMCell-free recombinant human VEGFR-1[2]
VEGFR-1 Autophosphorylation Inhibition (IC50) ~1 µMHEK cells overexpressing VEGFR-1[7]
Inhibition of VEGFC-induced Lymphatic Cell Proliferation (IC50) ~20 nMPrimary human lymphatic endothelial cells[2][6]
Inhibition of VEGFD-induced Lymphatic Cell Proliferation (IC50) ~20 nMPrimary human lymphatic endothelial cells[6]

Experimental Protocols

VEGFR-3 Kinase Activity Assay (ELISA-based)

  • Coating: Multiwell plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (4:1).

  • Reaction Mixture: Add recombinant human VEGFR-3 tyrosine kinase domain, ATP, and varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) to detect the level of substrate phosphorylation.

  • Analysis: Measure the signal (e.g., absorbance) and calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Cellular VEGFR-3 Autophosphorylation Assay

  • Cell Culture: Culture Human Embryonic Kidney (HEK) cells that are engineered to overexpress human VEGFR-3.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with the VEGFR-3 ligand, VEGFC, to induce receptor autophosphorylation.

  • Lysis: Lyse the cells to extract the proteins.

  • Detection: Use an ELISA-based method or Western blotting with an anti-phospho-VEGFR-3 antibody to quantify the level of VEGFR-3 phosphorylation.

  • Analysis: Determine the IC50 value by plotting the phosphorylation levels against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

SAR131675_Mechanism_of_Action cluster_ligand VEGFR-3 Ligands cluster_receptor VEGF Receptor 3 cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds VEGFD VEGF-D VEGFD->VEGFR3 Binds PI3K_Akt PI3K/Akt Pathway VEGFR3->PI3K_Akt Activates Erk Erk Pathway VEGFR3->Erk Activates TAM_Infiltration TAM Infiltration VEGFR3->TAM_Infiltration Promotes SAR131675 This compound SAR131675->VEGFR3 Inhibits Lymphangiogenesis Lymphangiogenesis PI3K_Akt->Lymphangiogenesis Erk->Lymphangiogenesis Experimental_Workflow_VEGFR3_Kinase_Assay start Start plate_prep Coat plate with Poly-Glu-Tyr substrate start->plate_prep add_reagents Add rhVEGFR-3, ATP, and This compound plate_prep->add_reagents incubation Incubate for kinase reaction add_reagents->incubation detection Add HRP-conjugated anti-phosphotyrosine Ab incubation->detection read_plate Read absorbance detection->read_plate analysis Calculate IC50 read_plate->analysis end End analysis->end

References

Technical Support Center: Overcoming Resistance to (S)-SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective VEGFR-3 inhibitor, (S)-SAR131675, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] It functions by competing with ATP for the binding site on the kinase domain of VEGFR-3, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[2] This compound shows high selectivity for VEGFR-3 over other kinases, though it does exhibit moderate activity against VEGFR-2.[1][2][3] The primary ligands for VEGFR-3 are VEGF-C and VEGF-D, and by blocking their signaling, this compound can inhibit lymphangiogenesis (the formation of lymphatic vessels) and, in some contexts, angiogenesis (the formation of new blood vessels).[1][3][4][5]

Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are not extensively documented in publicly available literature, resistance to VEGFR inhibitors, in general, can arise through several mechanisms:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of VEGFR-3 by upregulating alternative pro-angiogenic or survival pathways. Common bypass pathways include:

    • Fibroblast Growth Factor (FGF) / FGF Receptor (FGFR) Pathway: Increased signaling through FGFR can promote angiogenesis and cell survival, thereby circumventing the effects of VEGFR-3 blockade.

    • Hepatocyte Growth Factor (HGF) / c-MET Pathway: Activation of the c-MET receptor by its ligand HGF can drive tumor growth, invasion, and angiogenesis, providing an escape route from VEGFR-3 inhibition.

    • PI3K/Akt/mTOR Pathway: This is a central signaling hub that can be activated by various receptor tyrosine kinases. Its sustained activation can promote cell survival and proliferation, overriding the inhibitory effects of this compound.

  • Upregulation of the Target or Ligand: Increased expression of VEGFR-3 or its ligands (VEGF-C, VEGF-D) can potentially overcome the competitive inhibition by this compound.

  • Genetic Alterations: Mutations in the VEGFR-3 gene could potentially alter the drug-binding site, reducing the efficacy of this compound.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To investigate the mechanism of resistance, you can perform the following experiments:

  • Western Blot Analysis: Compare the protein expression and phosphorylation status of key signaling molecules in your resistant cell line versus the parental (sensitive) cell line. Key proteins to examine include:

    • Phospho-VEGFR-3 and Total VEGFR-3

    • Phospho-FGFR and Total FGFR

    • Phospho-c-MET and Total c-MET

    • Phospho-Akt, Total Akt, Phospho-mTOR, and Total mTOR

    • Phospho-ERK, and Total ERK

  • Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes involved in the suspected bypass pathways (e.g., FGF2, HGF, MET, FGFR1).

  • Cell Viability Assays: Test the sensitivity of your resistant cell line to inhibitors of the suspected bypass pathways (e.g., FGFR inhibitors, c-MET inhibitors, mTOR inhibitors) to see if sensitivity is restored.

Troubleshooting Guides

Problem 1: Gradual loss of this compound efficacy in long-term cultures.

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line to the parental cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate Bypass Pathways:

    • Hypothesis: Activation of FGFR, c-MET, or PI3K/Akt/mTOR signaling.

    • Experiment: Conduct Western blot analysis to check the phosphorylation status of FGFR, c-MET, Akt, and mTOR in both sensitive and resistant cells.

  • Test Combination Therapies:

    • Rationale: If a bypass pathway is activated, co-treatment with an inhibitor of that pathway may restore sensitivity to this compound.

    • Experiment: Perform cell viability assays with a combination of this compound and an inhibitor for the suspected activated pathway (e.g., an mTOR inhibitor like everolimus (B549166) or a c-MET inhibitor).

Problem 2: No significant anti-proliferative effect of this compound on a new cancer cell line.

Possible Cause: Intrinsic resistance.

Troubleshooting Steps:

  • Confirm VEGFR-3 Expression:

    • Rationale: this compound is a selective VEGFR-3 inhibitor. The cell line may not express sufficient levels of the target.

    • Experiment: Use Western blot or flow cytometry to confirm the expression of VEGFR-3 in your cell line.

  • Assess Ligand-Dependent Activation:

    • Rationale: The VEGFR-3 pathway may not be a primary driver of proliferation in this cell line.

    • Experiment: Stimulate the cells with VEGF-C or VEGF-D and measure the phosphorylation of VEGFR-3 via Western blot. If there is no significant increase in phosphorylation, the pathway may not be active.

  • Evaluate Alternative Growth Pathways:

    • Rationale: The cell line's growth may be dependent on other signaling pathways.

    • Experiment: Screen the cell line with a panel of inhibitors for other common cancer-driving pathways (e.g., EGFR, BRAF, MEK) to identify the dominant signaling axis.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 of this compound (nM)Fold Resistance
Parental Cancer Cell Line251
This compound Resistant Subline50020

Table 2: Hypothetical Cell Viability Data for Combination Therapy in this compound Resistant Cells

TreatmentConcentration% Cell Viability (relative to untreated control)
This compound500 nM55%
mTOR Inhibitor (Everolimus)100 nM80%
This compound + mTOR Inhibitor500 nM + 100 nM20%
c-MET Inhibitor200 nM75%
This compound + c-MET Inhibitor500 nM + 200 nM25%

Mandatory Visualizations

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 PI3K PI3K VEGFR-3->PI3K RAS RAS VEGFR-3->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis SAR131675 This compound SAR131675->VEGFR-3

Caption: this compound inhibits the VEGFR-3 signaling pathway.

Resistance_Bypass_Pathways cluster_bypass Bypass Mechanisms SAR131675 This compound VEGFR-3 VEGFR-3 SAR131675->VEGFR-3 Downstream_Signaling Downstream Signaling (PI3K/Akt, RAS/ERK) VEGFR-3->Downstream_Signaling Cell_Response Inhibited Cell Survival/Proliferation Downstream_Signaling->Cell_Response FGFR FGFR FGFR->Downstream_Signaling Activation c-MET c-MET c-MET->Downstream_Signaling Activation

Caption: Activation of bypass pathways can lead to resistance.

Experimental_Workflow_Resistance Start Start Parental_Cells Parental Cell Line Start->Parental_Cells Induce_Resistance Induce Resistance (Dose Escalation) Parental_Cells->Induce_Resistance Resistant_Cells Resistant Cell Line Induce_Resistance->Resistant_Cells Confirm_Resistance Confirm Resistance (IC50 Shift) Resistant_Cells->Confirm_Resistance Investigate_Mechanism Investigate Mechanism (Western Blot, qPCR) Confirm_Resistance->Investigate_Mechanism Test_Combination Test Combination Therapy (Cell Viability Assay) Investigate_Mechanism->Test_Combination End End Test_Combination->End

Caption: Workflow for investigating and overcoming resistance.

Experimental Protocols

Protocol 1: Induction of this compound Resistance in Cancer Cell Lines

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[6]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT) with the parental cell line to determine the initial IC50 of this compound.

  • Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

  • Monitor and Subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the initial drug concentration, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat Dose Escalation: Continue this process of gradually increasing the drug concentration as the cells adapt and resume normal proliferation. This process can take several months.

  • Establish Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the resistant cell line is established.

  • Characterize Resistant Line: Confirm the degree of resistance by performing a cell viability assay to determine the new IC50.

  • Cryopreserve: Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol provides a general procedure for analyzing the expression and phosphorylation of proteins in sensitive versus resistant cell lines.

Materials:

  • Parental and resistant cancer cell lines

  • This compound

  • VEGF-C or VEGF-D

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR-3, anti-VEGFR-3, anti-p-Akt, anti-Akt, etc.)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed both parental and resistant cells. Once they reach 70-80% confluency, you may treat them with this compound and/or stimulate with VEGF-C/D for a specified time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Cell Viability Assay for Combination Therapy

This protocol outlines the use of an MTT or CellTiter-Glo assay to assess the efficacy of this compound in combination with an inhibitor of a suspected bypass pathway.

Materials:

  • Resistant cancer cell line

  • Complete cell culture medium

  • This compound

  • Second inhibitor (e.g., mTOR inhibitor, c-MET inhibitor)

  • 96-well plates

  • MTT reagent and solubilization solution, or CellTiter-Glo reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the second inhibitor, both alone and in combination. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • For MTT: Add MTT reagent and incubate, then add solubilization solution and read the absorbance.

    • For CellTiter-Glo: Add CellTiter-Glo reagent and read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Analyze the data for synergistic, additive, or antagonistic effects of the drug combination. This can be done using software such as CompuSyn to calculate a combination index (CI).

References

How to minimize (S)-SAR131675 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the use of (S)-SAR131675 in animal studies. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] Its primary mechanism of action is to block the signaling pathway activated by the binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3. This inhibition disrupts the formation of lymphatic vessels (lymphangiogenesis), a process often implicated in tumor metastasis.[1][3]

Q2: What is the reported efficacy of this compound in preclinical models?

In various preclinical models, this compound has demonstrated significant anti-tumor and anti-metastatic activity.[1][3] It has been shown to reduce tumor growth and inhibit the spread of cancer cells to lymph nodes and distant organs.[1][3] Studies in mouse models of mammary carcinoma and colorectal cancer liver metastasis have shown a reduction in tumor burden and modulation of the tumor microenvironment.[4][5]

Q3: Why was the preclinical development of this compound discontinued?

The development of this compound was reportedly terminated during preclinical development due to "adverse metabolic effects".[2] The specific details of these metabolic toxicities are not extensively detailed in publicly available literature.

Q4: Is there an alternative to this compound with a better toxicity profile?

Yes, a close analog of SAR131675, known as EVT801, has been developed with a reportedly superior selectivity and toxicity profile.[6][7] Preclinical studies with EVT801 have shown potent anti-tumor effects without inducing hypertension at pharmacologically active doses.[8][9] A Phase 1 clinical trial of EVT801 has been completed, identifying a maximum tolerated dose and a recommended Phase 2 dose, with most observed toxicities being mild to moderate and transient.[10]

Q5: What are the known off-target effects of this compound?

This compound is highly selective for VEGFR-3. However, it does exhibit some moderate activity against VEGFR-2, though it is significantly less potent against this receptor.[1][2][11] Its activity against other kinases is generally low.[1]

II. Troubleshooting Guide: Managing Potential Toxicities

While specific metabolic toxicities for this compound are not well-documented, researchers should be aware of potential class-related side effects of VEGFR and tyrosine kinase inhibitors. This guide provides general strategies for monitoring and mitigating these potential toxicities.

Potential Issue Monitoring Parameters Troubleshooting/Mitigation Strategies
Metabolic Abnormalities - Blood glucose levels- Lipid panel (triglycerides, cholesterol)- Body weight changes- Food and water intake- Establish baseline metabolic parameters before starting the study.- Monitor metabolic parameters regularly throughout the study.- If significant changes are observed, consider dose reduction or temporary discontinuation of the compound.- Ensure proper hydration and nutrition for the animals.
Hypertension - Blood pressure measurements (using tail-cuff method or telemetry)- Monitor blood pressure at regular intervals.- If hypertension is observed, consider dose reduction.- Co-administration with anti-hypertensive agents may be explored, but potential drug-drug interactions should be considered.
General Morbidity - Body weight- Clinical signs (e.g., lethargy, ruffled fur, changes in posture)- Behavioral changes- Conduct daily health checks.- If significant weight loss (>15-20%) or severe clinical signs are observed, consider humane endpoints.- Dose reduction or intermittent dosing schedules may help to improve tolerability.
Skin Reactions - Visual inspection for rash, erythema, or lesions- Document any skin abnormalities.- Topical treatments may be considered for mild reactions, but their impact on the study should be evaluated.
Gastrointestinal Issues - Fecal consistency (diarrhea)- Dehydration status- Ensure ad libitum access to water.- If severe diarrhea occurs, consider supportive care such as subcutaneous fluid administration.- Dose modification may be necessary.

III. Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
VEGFR-3 (human recombinant)23Kinase Assay
VEGFR-3 (autophosphorylation in HEK cells)30-50Cell-based Assay
VEGFR-2 (human recombinant)235Kinase Assay
VEGFR-2 (autophosphorylation in PAE cells)~280Cell-based Assay
VEGFR-1 (human recombinant)>3000Kinase Assay
VEGFR-1 (autophosphorylation in HEK cells)~1000Cell-based Assay

Data compiled from multiple sources.[1][11][12]

Table 2: Preclinical Efficacy of this compound in a Murine Mammary Carcinoma Model

DoseTumor Volume Reduction (%)
30 mg/kg/day24%
100 mg/kg/day50%

Data from a study in Balb/c mice.[12]

IV. Experimental Protocols & Methodologies

Protocol 1: General Animal Toxicity Assessment

  • Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the research question.

  • Dose Formulation: Prepare the dosing solution of this compound in a suitable vehicle. Conduct stability and homogeneity tests of the formulation.

  • Dose Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Dose Range Finding Study: Conduct a preliminary study with a small number of animals to determine the maximum tolerated dose (MTD).

  • Definitive Toxicity Study:

    • Use multiple dose groups, including a control group, a low dose, a mid-dose, and a high dose (approaching the MTD).

    • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity.

    • Body Weight and Food Consumption: Record body weights at least twice weekly and food consumption weekly.

    • Hematology and Clinical Chemistry: Collect blood samples at specified time points (e.g., end of study) for analysis of complete blood counts and serum chemistry panels to assess organ function.

    • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination by a qualified veterinary pathologist.

V. Visualizations

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC VEGFC VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds VEGFD VEGFD VEGFD->VEGFR3 Binds P P VEGFR3->P Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream_Signaling Activates Cellular_Responses Cellular Responses (Lymphangiogenesis, Proliferation, Survival) Downstream_Signaling->Cellular_Responses SAR131675 This compound SAR131675->VEGFR3 Inhibits

Caption: VEGFR-3 Signaling Pathway and Inhibition by this compound.

Toxicity_Assessment_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Terminal Phase & Analysis Protocol_Design Protocol Design (Dose, Duration, Animal Model) Ethical_Approval Ethical Approval Protocol_Design->Ethical_Approval Dosing Compound Administration Ethical_Approval->Dosing Monitoring Daily Clinical Observations (Body Weight, Clinical Signs) Dosing->Monitoring Sample_Collection Blood & Tissue Collection Monitoring->Sample_Collection End of Study Pathology Necropsy & Histopathology Sample_Collection->Pathology Data_Analysis Data Analysis & Interpretation Pathology->Data_Analysis

Caption: General Workflow for Animal Toxicity Assessment.

References

Technical Support Center: (S)-SAR131675 Dose-Response Analysis in HUVEC Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-SAR131675 in Human Umbilical Vein Endothelial Cells (HUVEC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It functions by competing with ATP for binding to the kinase domain of VEGFR-3, thereby inhibiting its autophosphorylation and downstream signaling.[1] While highly selective for VEGFR-3, it also exhibits moderate activity against VEGFR-2.[2][3]

Q2: What is the expected effect of this compound on HUVEC cells?

This compound is expected to inhibit the cellular processes mediated by VEGFR-3 and, to a lesser extent, VEGFR-2 activation. In HUVEC cells, which express both receptors, this compound can inhibit proliferation, migration, and survival induced by the ligands VEGFC and VEGFD (for VEGFR-3) and VEGFA (primarily for VEGFR-2).[1][3] A key downstream effect is the inhibition of Erk phosphorylation.[4]

Q3: What are the reported IC50 values for SAR131675?

The half-maximal inhibitory concentration (IC50) values for SAR131675 can vary depending on the assay and cell type. The following table summarizes key reported values.

Target/ProcessCell Type/Assay ConditionReported IC50
VEGFR-3 Tyrosine Kinase ActivityRecombinant Human VEGFR-320 nM[2]
VEGFR-3 AutophosphorylationHEK cells overexpressing VEGFR-345 nM[2]
VEGFC-induced Lymphatic Cell SurvivalPrimary Human Lymphatic Cells14 nM[1]
VEGFD-induced Lymphatic Cell SurvivalPrimary Human Lymphatic Cells17 nM[1]
VEGFA-induced Cell SurvivalPrimary Human Lymphatic Cells664 nM[1]
VEGFR-2 Autophosphorylation-~280 nM[3]

Q4: Which ligands should I use to stimulate HUVECs in my dose-response experiment?

To specifically investigate the inhibition of VEGFR-3 signaling, use VEGFC or VEGFD. To study the effect on the moderately sensitive VEGFR-2, use VEGFA.

Troubleshooting Guide

Problem 1: High variability between replicate wells in my dose-response curve.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each replicate. Pay attention to your pipetting technique to ensure accuracy.

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Inaccurate serial dilutions of this compound.

    • Solution: Prepare a fresh stock solution of the inhibitor. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Problem 2: The dose-response curve is flat, showing no inhibition.

  • Possible Cause: The concentration range of this compound is too low.

    • Solution: Based on the IC50 values, ensure your concentration range spans from at least 1 nM to 10 µM to capture the full inhibitory effect on both VEGFR-3 and VEGFR-2 mediated responses.

  • Possible Cause: The stimulant (e.g., VEGFC) is not active or used at a suboptimal concentration.

    • Solution: Test the activity of your growth factor in a separate experiment. Perform a dose-response of the growth factor to determine the optimal concentration for stimulation (typically the EC80).

  • Possible Cause: HUVECs are unresponsive.

    • Solution: Use low-passage HUVECs (passages 2-6). Ensure cells are healthy and not confluent when starting the experiment. Serum-starve the cells before stimulation to reduce background signaling.

Problem 3: The dose-response curve shows a "U" shape (hormesis).

  • Possible Cause: Off-target effects at high concentrations.

    • Solution: This can be a real biological effect. If reproducible, it warrants further investigation into the compound's mechanism. Consider using a more selective inhibitor as a control if available.

  • Possible Cause: Cytotoxicity at high concentrations.

    • Solution: Perform a separate cytotoxicity assay (e.g., LDH release or trypan blue exclusion) in parallel with your functional assay to distinguish between specific inhibition and cell death.

Experimental Protocols

HUVEC Proliferation Assay (MTS/MTT Assay)
  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in complete endothelial growth medium (EGM). Allow cells to adhere overnight.

  • Serum Starvation: Replace the medium with a basal medium (EBM) containing 0.5-1% FBS and incubate for 4-6 hours.

  • Treatment: Add varying concentrations of this compound to the wells. It is recommended to perform a serial dilution, for example, from 10 µM down to 1 nM. Include a vehicle control (DMSO).

  • Stimulation: After 1 hour of pre-incubation with the inhibitor, add the stimulant (e.g., VEGFC at 50 ng/mL or VEGFA at 20 ng/mL).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

HUVEC Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment and Stimulation: Add basal medium containing the stimulant (e.g., VEGFC) and varying concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at time 0 and after 12-18 hours.

  • Data Analysis: Measure the area of the scratch at both time points for each condition. Calculate the percentage of wound closure and plot it against the inhibitor concentration.

Western Blot for Erk Phosphorylation
  • Cell Seeding and Starvation: Seed HUVECs in 6-well plates. Once they reach 80-90% confluency, serum-starve them overnight.

  • Treatment and Stimulation: Pre-treat the cells with this compound at different concentrations for 1-2 hours. Then, stimulate with VEGFC or VEGFA for 10-15 minutes.

  • Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Erk (p-Erk) and total Erk. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the bands using a chemiluminescence substrate. Quantify the band intensities and normalize the p-Erk signal to the total Erk signal.

Visualizations

G cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PI3K PI3K/Akt Pathway VEGFR3->PI3K MAPK Ras/Raf/MEK/ERK Pathway VEGFR3->MAPK VEGFR2->PI3K VEGFR2->MAPK SAR131675 This compound SAR131675->VEGFR3 High Potency SAR131675->VEGFR2 Moderate Potency Response Proliferation Migration Survival PI3K->Response MAPK->Response

Caption: Signaling pathway of this compound in HUVEC cells.

G start Start seed_cells Seed HUVECs in multi-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere starve Serum-starve cells adhere->starve add_inhibitor Add serial dilutions of This compound starve->add_inhibitor add_stimulant Add stimulant (e.g., VEGFC) add_inhibitor->add_stimulant incubate Incubate for defined period (e.g., 48h for proliferation) add_stimulant->incubate assay Perform readout assay (e.g., MTS, Migration, Western) incubate->assay analyze Analyze data and plot dose-response curve assay->analyze end End analyze->end

Caption: Experimental workflow for dose-response curve analysis.

G start Issue with Dose-Response Curve no_response No inhibitory effect observed start->no_response Is the curve flat? high_variability High variability between replicates start->high_variability Are error bars large? check_conc Check inhibitor concentration range no_response->check_conc check_seeding Review cell seeding protocol high_variability->check_seeding check_stimulant Verify stimulant activity and concentration check_conc->check_stimulant Concentration OK check_cells Assess HUVEC health and passage number check_stimulant->check_cells Stimulant OK check_plate Consider 'edge effects' check_seeding->check_plate Seeding OK

References

Technical Support Center: Enhancing Oral Bioavailability of (S)-SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the selective VEGFR-3 tyrosine kinase inhibitor, (S)-SAR131675.

Troubleshooting Guides

This section addresses specific issues that may arise during the pre-formulation and formulation development of this compound for oral administration.

Issue 1: Low and Variable Oral Bioavailability in Animal Models

Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and how can we troubleshoot this?

Answer:

Low and variable oral bioavailability of this compound is likely attributable to its physicochemical properties, as many small molecule tyrosine kinase inhibitors exhibit poor aqueous solubility. The primary factors to investigate are poor dissolution in the gastrointestinal (GI) tract and/or poor permeation across the intestinal epithelium.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Oral Bioavailability cluster_1 BCS Class & Formulation Strategy start Low/Variable Oral Bioavailability Observed solubility Assess Aqueous Solubility (pH-solubility profile) start->solubility permeability Determine Intestinal Permeability (e.g., Caco-2 assay) start->permeability bcs Biopharmaceutical Classification System (BCS) Characterization solubility->bcs permeability->bcs bcs_II Likely BCS Class II (Low Solubility, High Permeability) bcs->bcs_II If permeability is high bcs_IV Possible BCS Class IV (Low Solubility, Low Permeability) bcs->bcs_IV If permeability is low formulation_II Focus on Solubility Enhancement: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations bcs_II->formulation_II formulation_IV Address Both Solubility & Permeability: - Nanoparticle Formulations - Co-administration with Permeation Enhancers bcs_IV->formulation_IV

Caption: Troubleshooting workflow for low oral bioavailability.

Experimental Protocols:

  • pH-Dependent Solubility Profiling:

    • Prepare a series of buffers at different pH values representative of the GI tract (e.g., pH 1.2, 4.5, 6.8).

    • Add an excess amount of this compound to each buffer.

    • Shake the samples at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Caco-2 Permeability Assay:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer with tight junctions, mimicking the intestinal epithelium.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Apply a solution of this compound to the apical (AP) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (BL) side.

    • Quantify the concentration of this compound in the basolateral samples to determine the apparent permeability coefficient (Papp).

Issue 2: Suboptimal In Vivo Efficacy Despite Promising In Vitro Potency

Question: this compound shows high potency in our in vitro kinase and cell-based assays, but the in vivo anti-tumor or anti-lymphangiogenic effects are less than expected after oral dosing. Why might this be happening?

Answer:

A discrepancy between in vitro potency and in vivo efficacy following oral administration often points to insufficient drug exposure at the target site. The potent in vitro activity of this compound as a VEGFR-3 inhibitor needs to be matched by adequate plasma concentrations to engage the target in vivo.

Quantitative Data Summary:

ParameterReported ValueImplication for Oral Administration
VEGFR-3 IC50 (cell-free) 23 nM[1][2]High in vitro potency.
VEGFR-3 IC50 (cell-based) ~20-45 nM[3][4]Potent inhibition of cellular signaling.
Effective In Vivo Dose (mice) 30-300 mg/kg/day[1][2]Higher doses may be needed to overcome bioavailability limitations.

Troubleshooting and Formulation Strategies:

Based on the likely low solubility of this compound, several formulation strategies can be employed to enhance its oral absorption.[5][6][7][8]

Formulation StrategyPrincipleKey Experimental Steps
Micronization/Nanosizing Increases surface area for faster dissolution.[7][9][10]1. Utilize jet milling or high-pressure homogenization to reduce particle size. 2. Characterize particle size distribution (e.g., by laser diffraction). 3. Perform dissolution testing on the micronized/nanosized material.
Amorphous Solid Dispersions (ASDs) Dispersing the drug in a high-energy amorphous state within a polymer matrix to improve solubility and dissolution rate.[6][11]1. Select a suitable polymer carrier (e.g., PVP, HPMC). 2. Prepare the ASD using techniques like spray drying or hot-melt extrusion. 3. Characterize the physical state (e.g., by XRD, DSC) to confirm amorphicity. 4. Conduct dissolution studies to assess the extent and duration of supersaturation.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion or nanoemulsion in the GI tract, bypassing the dissolution step.[7][8][11]1. Screen various lipids, surfactants, and co-solvents for their ability to solubilize this compound. 2. Construct ternary phase diagrams to identify self-emulsifying regions. 3. Characterize the resulting emulsion droplet size and perform in vitro dispersion tests.
Complexation with Cyclodextrins Encapsulation of the hydrophobic drug molecule within the cavity of a cyclodextrin (B1172386) to increase its aqueous solubility.[11][12]1. Perform phase solubility studies to determine the type of complex formed and the stability constant. 2. Prepare the complex using methods like kneading, co-evaporation, or freeze-drying. 3. Characterize the complex formation (e.g., by NMR, FTIR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] By inhibiting VEGFR-3, it blocks the signaling pathways initiated by its ligands, VEGF-C and VEGF-D, which are crucial for lymphangiogenesis (the formation of lymphatic vessels).[3][13] This inhibition leads to anti-lymphangiogenic, anti-tumor, and anti-metastatic effects.[3][4]

VEGFR-3 Signaling Pathway Inhibition:

cluster_0 VEGFR-3 Signaling VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds to P Phosphorylation VEGFR3->P Dimerization & Autophosphorylation SAR131675 This compound SAR131675->P Inhibits Downstream Downstream Signaling (e.g., Erk Phosphorylation) P->Downstream Response Biological Response (Lymphangiogenesis, Cell Survival) Downstream->Response

Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.

Q2: Are there any known liabilities with this compound that could affect its development?

A2: While showing promising efficacy in preclinical models, the development of this compound was discontinued (B1498344) during preclinical stages due to adverse metabolic effects.[2] Researchers should be aware of these potential off-target effects and monitor relevant metabolic parameters in their in vivo studies.

Q3: Which analytical methods are suitable for quantifying this compound in plasma and formulation samples?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the standard method for quantifying small molecule inhibitors like this compound. An LC-MS/MS method would be ideal for quantifying low concentrations in plasma samples due to its high sensitivity and selectivity. For dissolution and solubility studies with higher concentrations, HPLC-UV is often sufficient. A validated method should be developed, considering parameters like linearity, accuracy, precision, and stability.

Q4: How do I select the best formulation strategy for this compound?

A4: The selection of an appropriate formulation strategy depends on the specific physicochemical properties of this compound, particularly its solubility and permeability, as determined by the Biopharmaceutical Classification System (BCS). A logical approach is to start with simpler methods and progress to more complex ones if needed.

Formulation Selection Logic:

cluster_0 Formulation Strategy Selection start Characterize Physicochemical Properties (Solubility, Permeability, LogP) solubility_check Is solubility < 100 µg/mL? start->solubility_check simple Simple Formulations: - Aqueous Suspension - Co-solvent System solubility_check->simple No advanced Advanced Formulations Required solubility_check->advanced Yes micronization Micronization advanced->micronization asd Amorphous Solid Dispersion advanced->asd lipid Lipid-Based System advanced->lipid

References

Validation & Comparative

A Comparative Analysis of VEGFR-3 Inhibition: (S)-SAR131675 vs. Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) remains a cornerstone of anti-angiogenic and anti-lymphangiogenic strategies. This guide provides a detailed, data-driven comparison of two notable VEGFR inhibitors: (S)-SAR131675, a highly selective VEGFR-3 inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their inhibitory profiles and selectivity.

Executive Summary

This compound emerges as a potent and highly selective inhibitor of VEGFR-3, demonstrating a clear preference for this receptor over VEGFR-1 and VEGFR-2. In contrast, Sunitinib, while a potent inhibitor of all three VEGFRs, exhibits a broader kinase inhibition profile, targeting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. This fundamental difference in selectivity has significant implications for their mechanisms of action, potential therapeutic applications, and off-target effects.

Data Presentation: In Vitro Inhibition of VEGFRs

The following tables summarize the in vitro inhibitory activities of this compound and Sunitinib against VEGFR-1, VEGFR-2, and VEGFR-3. The data is derived from both biochemical assays using recombinant human kinases and cell-based autophosphorylation assays.

Table 1: Biochemical Inhibition of Recombinant Human VEGFRs (IC50, nmol/L)

CompoundVEGFR-1VEGFR-2VEGFR-3
This compound> 3,000[1][2]235[1]23[1][2][3][4]
Sunitinib64[1]14[1]10[1]

Table 2: Inhibition of VEGFR Autophosphorylation in Cells (IC50, nmol/L)

CompoundVEGFR-1VEGFR-2VEGFR-3
This compound~ 1,000[1][3]~ 280[1][3]30 - 50[5]
SunitinibNot explicitly statedNot explicitly stated10 - 30[5]

The data clearly illustrates that while Sunitinib is a potent inhibitor across all tested VEGFRs, this compound demonstrates a marked selectivity for VEGFR-3, with approximately 10-fold greater potency against VEGFR-3 compared to VEGFR-2 in biochemical assays.[6]

Kinase Selectivity Profile

A key differentiator between the two compounds is their broader kinase selectivity. Sunitinib is a multi-targeted inhibitor, known to potently inhibit other receptor tyrosine kinases such as platelet-derived growth factor receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase 3 (FLT3), and the receptor encoded by the RET proto-oncogene.[7][8][9] This broad-spectrum activity contributes to its efficacy in various cancer types but may also be associated with a wider range of off-target effects.

Conversely, this compound has been shown to be highly selective for VEGFR-3. In a screening against a panel of 65 kinases, it was found to be largely inactive against other kinases, highlighting its specific mechanism of action.[1][6] This high selectivity suggests a more focused therapeutic window with potentially fewer off-target toxicities.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Plate Coating: Multiwell plates are pre-coated with a synthetic polymer substrate, such as poly-Glu-Tyr (4:1).

  • Reaction Mixture Preparation: A reaction buffer containing the recombinant human VEGFR enzyme (e.g., rh-VEGFR-3-TK), the test compound at various concentrations (or DMSO as a vehicle control), and a kinase buffer (typically containing HEPES, MgCl2, MnCl2, and Na3VO4) is prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near its Km value for the specific kinase being tested.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: The level of substrate phosphorylation is quantified using an ELISA-based method. This often involves the use of a horseradish peroxidase-conjugated anti-phosphotyrosine antibody and a colorimetric substrate.

  • Data Analysis: The absorbance is read using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

Cellular Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a receptor within a cellular context.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the full-length human VEGFR.

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound or a vehicle control for a specified duration.

  • Ligand Stimulation: To induce receptor autophosphorylation, the cells are stimulated with the appropriate ligand (e.g., VEGFC for VEGFR-3).

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • ELISA: The level of phosphorylated VEGFR in the cell lysates is quantified using a sandwich ELISA. This typically involves capturing the total VEGFR and detecting the phosphorylated form with a specific antibody.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of ligand-induced receptor phosphorylation against the compound concentration.

Mandatory Visualization

VEGFR-3 Signaling Pathway

The following diagram illustrates the key components and interactions of the VEGFR-3 signaling pathway upon ligand binding.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC VEGFC VEGFR3_dimer VEGFR-3 (Dimer) VEGFC->VEGFR3_dimer VEGFD VEGFD VEGFD->VEGFR3_dimer PI3K PI3K VEGFR3_dimer->PI3K PLCg PLCγ VEGFR3_dimer->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth PKC PKC PLCg->PKC RAS_RAF_MEK RAS-RAF-MEK PKC->RAS_RAF_MEK ERK ERK RAS_RAF_MEK->ERK Proliferation_Migration Proliferation & Migration ERK->Proliferation_Migration

Caption: VEGFR-3 signaling cascade upon ligand binding.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The diagram below outlines the general workflow for determining the IC50 of an inhibitor in a biochemical kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Plate_Coating Coat Plate with Substrate Add_Reagents Add Kinase & Inhibitor to Wells Plate_Coating->Add_Reagents Reagent_Prep Prepare Kinase, Inhibitor & ATP Reagent_Prep->Add_Reagents Start_Reaction Initiate with ATP Add_Reagents->Start_Reaction Incubate Incubate at Room Temperature Start_Reaction->Incubate Add_Antibody Add Detection Antibody (HRP) Incubate->Add_Antibody Add_Substrate Add Colorimetric Substrate Add_Antibody->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

References

Validating (S)-SAR131675's Anti-Metastatic Effect in a 4T1 Breast Cancer Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-metastatic efficacy of (S)-SAR131675 in the widely used 4T1 murine breast cancer model. The 4T1 model is a highly aggressive, spontaneously metastasizing model that mimics many aspects of human metastatic breast cancer, making it a valuable tool for preclinical drug evaluation.[1][2][3] This document summarizes key experimental data, details the methodologies employed, and compares the performance of this compound with other established anti-cancer agents.

Mechanism of Action: Targeting VEGFR-3 Signaling

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[4] The VEGF-C/VEGFR-3 signaling pathway is a critical regulator of lymphangiogenesis, the formation of new lymphatic vessels.[5][6] In the context of cancer, tumor cells can exploit this pathway to promote the growth of lymphatic vessels, providing a route for metastatic dissemination to lymph nodes and distant organs.[5][7][8] By inhibiting VEGFR-3, this compound aims to block this crucial step in the metastatic cascade.[7][8] Overexpression of VEGF-C in breast cancer cells has been shown to induce the formation of lymphatic vessels and enhance metastasis.[9]

Below is a diagram illustrating the targeted signaling pathway.

VEGFR3_Signaling_Pathway VEGFR-3 Signaling Pathway in Metastasis cluster_ligand Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-3->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway VEGFR-3->MAPK/ERK Pathway Lymphatic Endothelial Cell\nProliferation, Survival, Migration Lymphatic Endothelial Cell Proliferation, Survival, Migration PI3K/Akt Pathway->Lymphatic Endothelial Cell\nProliferation, Survival, Migration MAPK/ERK Pathway->Lymphatic Endothelial Cell\nProliferation, Survival, Migration Lymphangiogenesis Lymphangiogenesis Lymphatic Endothelial Cell\nProliferation, Survival, Migration->Lymphangiogenesis Metastasis Metastasis Lymphangiogenesis->Metastasis SAR131675 SAR131675 SAR131675->VEGFR-3

Caption: this compound inhibits VEGFR-3, blocking downstream signaling and lymphangiogenesis.

Comparative Efficacy of Anti-Metastatic Agents in the 4T1 Model

The following tables summarize the quantitative data on the anti-metastatic effects of this compound and other commonly used chemotherapeutic agents in the 4T1 breast cancer model.

Table 1: Effect of this compound on Primary Tumor Growth and Metastasis

Treatment GroupDosePrimary Tumor Volume Reduction (%)Lung Metastasis Reduction (%)Reference
This compound30 mg/kg/day24%Not specified
This compound100 mg/kg/day50%Significant reduction

Table 2: Comparison with Other Anti-Metastatic Agents

AgentDosePrimary Tumor Growth Inhibition (%)Lung Metastasis Reduction (%)Mechanism of ActionReference
Doxorubicin (B1662922)10 mg/kg (4 doses, 3-day interval)Retarded tumor growthNo apparent metastasis at day 28DNA intercalation, topoisomerase II inhibition[10][11]
Paclitaxel15 mg/kg (daily for 5 days)21%ModerateMicrotubule stabilization[12]
Docetaxel12.5 mg/kg (every other day, 3 treatments)SignificantDecreased vs. PaclitaxelMicrotubule stabilization[12]
Cyclophosphamide50 mg/kg (single dose)46%Not specifiedDNA alkylating agent[4][13]
SU6668Not specifiedSignificantPotent antimetastatic effectAngiogenic receptor tyrosine kinase inhibitor[14]
Anti-VEGFR-2 Ab (DC101)Not specified40-50%SignificantBlocks VEGFR-2 signaling[15]

Experimental Protocols

A standardized experimental workflow is crucial for the reliable evaluation of anti-metastatic compounds. The following diagram outlines a typical protocol for assessing the efficacy of a test agent in the 4T1 model.

Experimental_Workflow Experimental Workflow for 4T1 Metastasis Model Cell_Culture 4T1 Cell Culture Implantation Orthotopic Implantation of 4T1 cells into mammary fat pad of BALB/c mice Cell_Culture->Implantation Tumor_Growth Primary Tumor Growth Monitoring (caliper measurements) Implantation->Tumor_Growth Treatment Treatment Initiation (e.g., when tumors reach 50-100 mm³) Tumor_Growth->Treatment Treatment_Groups Randomization into Groups: - Vehicle Control - Test Agent (e.g., SAR131675) - Comparator Agent(s) Treatment->Treatment_Groups Data_Collection Data Collection during Treatment: - Tumor Volume - Body Weight - Survival Treatment_Groups->Data_Collection Endpoint Study Endpoint (e.g., pre-defined tumor size or time) Data_Collection->Endpoint Necropsy Necropsy and Tissue Collection: - Primary Tumor - Lungs, Liver, Spleen, Lymph Nodes Endpoint->Necropsy Metastasis_Analysis Quantification of Metastasis: - Nodule counting (lungs) - Histopathology - Bioluminescence imaging (if using luciferase-tagged cells) Necropsy->Metastasis_Analysis Analysis Data Analysis and Comparison Metastasis_Analysis->Analysis

Caption: A typical workflow for evaluating anti-metastatic agents in the 4T1 model.

Detailed Methodologies

1. Cell Culture and Implantation:

  • Cell Line: 4T1 murine breast carcinoma cells.[1][3]

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[10]

  • Implantation: A specific number of viable 4T1 cells (e.g., 1x10^5 or 1x10^6) are injected into the mammary fat pad of female BALB/c mice.[1][3][10]

2. Treatment Administration:

  • Vehicle Control: A control group receives the vehicle used to dissolve the test compounds.

  • This compound: Administered orally at doses of 30 and 100 mg/kg/day.

  • Doxorubicin: Typically administered intravenously at a dose of 10 mg/kg in multiple cycles.[10][11]

  • Paclitaxel: Administered intraperitoneally at a dose of 15 mg/kg daily for a set number of days.[12]

  • Cyclophosphamide: Often used as a positive control and administered intraperitoneally.[4]

3. Assessment of Efficacy:

  • Primary Tumor Growth: Tumor volume is measured regularly using calipers.[16]

  • Metastasis Quantification:

    • Lung Metastasis: Lungs are harvested at the end of the study, and the number of metastatic nodules on the surface is counted.[16]

    • Histopathology: Tissues (lungs, liver, lymph nodes) are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to confirm the presence of metastatic lesions.[10]

    • Bioluminescence Imaging: If using luciferase-expressing 4T1 cells, metastasis can be monitored non-invasively in live animals.[2][17]

  • Survival Studies: In some protocols, animals are monitored for survival as a primary endpoint.[13][18]

Conclusion

The available data demonstrates that this compound exhibits a significant anti-metastatic effect in the challenging 4T1 breast cancer model. Its mechanism of action, targeting the VEGFR-3 signaling pathway, offers a specific approach to inhibiting lymphangiogenesis-mediated metastasis. When compared to traditional cytotoxic agents like doxorubicin and paclitaxel, this compound shows promising efficacy in reducing both primary tumor growth and, critically, the formation of distant metastases. Further investigation and direct head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to existing and emerging anti-metastatic therapies. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers designing and interpreting preclinical studies in the field of metastatic breast cancer.

References

Unveiling the Anti-Lymphangiogenic Potential of (S)-SAR131675: A Comparative Analysis Using Immunohistochemistry and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selective VEGFR-3 tyrosine kinase inhibitor, (S)-SAR131675, against other agents in the context of lymphangiogenesis research. Targeted at researchers, scientists, and drug development professionals, this document synthesizes experimental data from immunohistochemistry (IHC) and advanced imaging techniques to objectively evaluate the efficacy and mechanism of this compound.

Executive Summary

This compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key driver of lymphangiogenesis.[1][2] This targeted action translates to significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various preclinical models.[1][3] This guide will delve into the experimental evidence supporting these claims, offering a side-by-side comparison with other VEGFR inhibitors and outlining the methodologies used for validation.

Comparative Performance Analysis

The efficacy of this compound in inhibiting lymphangiogenesis is best understood through direct comparison with other molecules targeting the VEGF signaling pathway. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity
CompoundTarget(s)IC50 (VEGFR-3)IC50 (VEGFR-2)Effect on Lymphatic Endothelial Cell (LEC) Proliferation (VEGF-C induced)
This compound VEGFR-3 ~20-23 nM [4][5][6]~235-280 nM [2][4]IC50 ~20 nM [6]
Multi-kinase Inhibitor (e.g., Sorafenib)VEGFR-2, VEGFR-3, PDGFR, c-Kit, etc.VariablePotentBroad-spectrum inhibition
Anti-VEGFR-3 AntibodyVEGFR-3Not Applicable (Ab)Not Applicable (Ab)Potent inhibition of ligand binding
Table 2: In Vivo Anti-Lymphangiogenic and Anti-Tumoral Efficacy
TreatmentModelKey FindingsQuantitative Data
This compound FGF2-induced lymphangiogenesis (mouse sponge model) Significant reduction in LYVE-1 positive lymphatic vessels. [3][7]~50% reduction in VEGFR-3 levels and hemoglobin content at 100 mg/kg/d. [2]
This compound 4T1 mammary carcinoma (mouse) Reduced tumor growth, lymph node invasion, and lung metastasis. [1][3]~50% reduction in tumor volume; ~50% reduction in lymph node metastasis. [6]
This compound RIP1-Tag2 pancreatic neuroendocrine tumor (mouse) Significant decrease in tumor burden. 42% decrease in angiogenic islets. [2]
Anti-VEGFR-3 AntibodyVarious tumor modelsSuppressed tumor lymphangiogenesis and metastasis.Varies by antibody and model.

Signaling Pathway and Experimental Workflow

To understand the mechanism of this compound and the methods used to validate its effects, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

VEGF_C_VEGFR3_Signaling_Pathway VEGF-C/VEGFR-3 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 Tyrosine Kinase Domain VEGF-C->VEGFR-3 Binds VEGF-D VEGF-D VEGF-D->VEGFR-3 Binds P P VEGFR-3->P Autophosphorylation PI3K PI3K P->PI3K Activates ERK ERK P->ERK Activates Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration SAR131675 This compound SAR131675->VEGFR-3 Inhibits ATP binding

Caption: VEGF-C/VEGFR-3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for In Vivo Evaluation of this compound Start Start Tumor_Implantation Tumor Cell Implantation (e.g., 4T1 in mice) Start->Tumor_Implantation Treatment_Groups Randomize into Treatment Groups (Vehicle vs. This compound) Tumor_Implantation->Treatment_Groups Daily_Treatment Daily Oral Administration Treatment_Groups->Daily_Treatment Tumor_Monitoring Monitor Tumor Growth Daily_Treatment->Tumor_Monitoring Endpoint Endpoint Reached (e.g., 21 days) Tumor_Monitoring->Endpoint Tissue_Harvest Harvest Primary Tumor and Lymph Nodes/Lungs Endpoint->Tissue_Harvest IHC_Staining Immunohistochemistry (LYVE-1, CD31) Tissue_Harvest->IHC_Staining Imaging_Analysis Imaging and Quantitative Analysis (Lymphatic/Blood Vessel Density) IHC_Staining->Imaging_Analysis Data_Analysis Statistical Analysis Imaging_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical in vivo experimental workflow to assess the efficacy of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound.

Immunohistochemistry (IHC) for Lymphangiogenesis and Angiogenesis

Objective: To visualize and quantify lymphatic and blood vessels in tissue sections.

Materials:

  • Paraffin-embedded tissue sections (5 µm)

  • Primary antibodies:

    • Rabbit anti-mouse LYVE-1 (for lymphatic vessels)

    • Rat anti-mouse CD31 (for blood vessels)

  • Biotinylated secondary antibodies

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Microscope with imaging software

Protocol:

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked with a serum-free protein block.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies (e.g., anti-LYVE-1 or anti-CD31) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with the corresponding biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Sections are incubated with streptavidin-HRP conjugate.

  • Visualization: The signal is developed using a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Sections are dehydrated through graded ethanol and xylene, and coverslipped.

  • Image Acquisition and Analysis: Images are captured using a light microscope, and lymphatic vessel density (LVD) or microvessel density (MVD) is quantified by counting the number of stained vessels in multiple high-power fields.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumoral and anti-metastatic effects of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c or nude mice)

  • Tumor cells (e.g., 4T1 murine mammary carcinoma cells)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Tumor cells are cultured under standard conditions.

  • Tumor Implantation: A suspension of tumor cells (e.g., 1x10^5 cells in 50 µL PBS) is injected into the mammary fat pad of the mice.

  • Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. This compound (e.g., 30 or 100 mg/kg/day) or vehicle is administered daily via oral gavage.

  • Tumor Growth Monitoring: Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (length x width^2)/2.

  • Endpoint and Tissue Collection: After a predetermined period (e.g., 21 days), mice are euthanized. The primary tumor, axillary lymph nodes, and lungs are excised.

  • Metastasis Assessment: The number of metastatic nodules on the surface of the lungs is counted. Lymph nodes can be weighed and processed for histology.

  • Histological Analysis: Tissues are fixed in formalin and embedded in paraffin (B1166041) for IHC analysis as described above.

In Vivo Imaging of Lymphangiogenesis

Advanced imaging techniques offer real-time, non-invasive visualization of lymphatic processes.

Near-Infrared (NIR) Fluorescence Imaging: This technique utilizes indocyanine green (ICG), a dye that fluoresces in the near-infrared spectrum, for visualizing lymphatic drainage. After intradermal injection, the dye is taken up by lymphatic vessels, allowing for the mapping of lymphatic networks and assessment of lymphatic function.

Positron Emission Tomography (PET): Immuno-PET with radiolabeled antibodies targeting lymphatic-specific markers, such as 124I-labeled anti-LYVE-1 antibody, enables non-invasive, quantitative imaging of lymphangiogenesis in deep tissues and lymph nodes.[8] This method can be used to monitor the response to anti-lymphangiogenic therapies.

Conclusion

The data presented in this guide, derived from robust immunohistochemical and imaging studies, substantiates the potent and selective anti-lymphangiogenic activity of this compound. Its ability to specifically target VEGFR-3 offers a more focused therapeutic approach compared to broader-spectrum multi-kinase inhibitors. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the role of lymphangiogenesis in disease and to evaluate novel therapeutic agents in this critical pathway.

References

A Head-to-Head Comparison of (S)-SAR131675 and a VEGFR-3 Antibody for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two distinct therapeutic agents targeting the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3): the small molecule tyrosine kinase inhibitor (S)-SAR131675 and a representative VEGFR-3 monoclonal antibody. This comparison aims to equip researchers and drug development professionals with the necessary data to evaluate the potential of these two approaches in oncology.

Introduction

Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) and its ligands, VEGF-C and VEGF-D, are key regulators of lymphangiogenesis, the formation of new lymphatic vessels. In the context of cancer, tumor-induced lymphangiogenesis is a critical pathway for tumor cell dissemination and metastasis to lymph nodes.[1] Consequently, inhibiting the VEGFR-3 signaling pathway presents a promising strategy for anti-cancer therapy. This guide compares two distinct modalities for targeting VEGFR-3: this compound, a potent and selective small molecule inhibitor of the VEGFR-3 tyrosine kinase, and a representative function-blocking monoclonal antibody against VEGFR-3.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the intracellular tyrosine kinase domain of VEGFR-3, thereby blocking its autophosphorylation and downstream signaling. In contrast, a VEGFR-3 antibody, such as mF4-31C1, is a biological macromolecule that binds to the extracellular domain of the VEGFR-3, preventing the binding of its ligands, VEGF-C and VEGF-D, and subsequent receptor activation.[2]

Data Presentation

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundVEGFR-3 Antibody (mF4-31C1)
Target Intracellular Tyrosine Kinase Domain of VEGFR-3Extracellular Domain of VEGFR-3
VEGFR-3 Kinase Inhibition (IC50) ~20 nM[3]Not Applicable
VEGFR-3 Autophosphorylation Inhibition (IC50) ~45 nM (in HEK cells)[3]Effective at 10 µg/mL in lymphatic endothelial cells[4]
VEGFR-2 Kinase Inhibition (IC50) ~235 nM[5]Not Applicable
VEGFR-1 Kinase Inhibition (IC50) >3 µM[5]Not Applicable
Selectivity (VEGFR-3 vs. VEGFR-2) ~10-fold[3]Highly selective for VEGFR-3
Inhibition of VEGFC-induced Lymphatic Endothelial Cell Proliferation (IC50) ~20 nM[3]Not directly quantified in IC50
Table 2: In Vivo Anti-Tumor and Anti-Metastatic Efficacy
ParameterThis compoundVEGFR-3 Antibody (mF4-31C1)
Tumor Model 4T1 Mammary Carcinoma (Orthotopic)Various, including breast cancer models
Primary Tumor Growth Inhibition ~50% reduction in tumor volume[3]Varies by model; significant inhibition observed[6]
Lymph Node Metastasis ~50% reduction[3]~95% reduction in a VEGF-D-driven model[1]
Distant Metastasis (Lungs) 30-50% reduction[3]Significantly reduced in breast cancer models[1]
Effect on Tumor-Associated Macrophages (TAMs) Reduced infiltration and aggregation[3]Not explicitly reported

Signaling Pathway and Experimental Workflow

VEGFR-3 Signaling Pathway

The following diagram illustrates the VEGFR-3 signaling pathway and the distinct points of intervention for this compound and a VEGFR-3 antibody.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFC VEGF-C / VEGF-D VEGFR3_ext VEGFR-3 (Extracellular Domain) VEGFC->VEGFR3_ext Binds VEGFR3_int VEGFR-3 (Tyrosine Kinase Domain) VEGFR3_ext->VEGFR3_int Antibody VEGFR-3 Antibody Antibody->VEGFR3_ext Blocks Binding ADP ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR3_int->Downstream Activates SAR131675 This compound SAR131675->VEGFR3_int Inhibits ATP ATP ATP->VEGFR3_int Phosphorylates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: VEGFR-3 signaling and points of inhibition.

Experimental Workflow: Orthotopic Breast Cancer Metastasis Model

The following diagram outlines a typical experimental workflow for evaluating the anti-metastatic potential of VEGFR-3 inhibitors in an orthotopic breast cancer model.

Experimental_Workflow start Start inoculation Orthotopic Inoculation of 4T1 Breast Cancer Cells into Mammary Fat Pad start->inoculation tumor_growth Primary Tumor Growth Monitoring (e.g., Caliper Measurement, Bioluminescence) inoculation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (this compound or VEGFR-3 Antibody) randomization->treatment resection Surgical Resection of Primary Tumor (Optional, for assessing adjuvant efficacy) treatment->resection metastasis_monitoring Monitoring of Metastasis (e.g., Bioluminescence Imaging of Lungs) resection->metastasis_monitoring endpoint Endpoint Analysis: - Necropsy - Quantification of Lung Metastatic Nodules - Histological Analysis of Lymph Nodes and Lungs metastasis_monitoring->endpoint end End endpoint->end

Caption: Orthotopic breast cancer metastasis model workflow.

Experimental Protocols

VEGFR-3 Tyrosine Kinase Inhibition Assay (for this compound)

This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-3 tyrosine kinase.

  • Principle: A multiwell plate is coated with a synthetic polymer substrate (e.g., poly-Glu-Tyr). The reaction is initiated by adding recombinant human VEGFR-3, ATP, and the test compound (this compound) at various concentrations.

  • Procedure:

    • Pre-coat multiwell plates with the synthetic substrate.

    • Prepare a reaction mixture containing kinase buffer, ATP, and the test compound or vehicle control.

    • Add recombinant VEGFR-3 to initiate the kinase reaction.

    • Incubate to allow for substrate phosphorylation.

    • Stop the reaction and wash the plates.

    • Detect the level of substrate phosphorylation using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

VEGF-C-Induced Lymphatic Endothelial Cell Proliferation Assay

This assay assesses the cytostatic effect of the inhibitors on the proliferation of lymphatic endothelial cells stimulated by VEGF-C.

  • Principle: Primary human lymphatic microvascular endothelial cells (HLMVECs) are cultured in the presence of VEGF-C to induce proliferation. The inhibitory effect of this compound or a VEGFR-3 antibody is measured by quantifying cell viability.

  • Procedure:

    • Seed HLMVECs in a 96-well plate and allow them to adhere.

    • Starve the cells in a low-serum medium.

    • Treat the cells with various concentrations of the test inhibitor (this compound or VEGFR-3 antibody) for a defined period.

    • Stimulate the cells with a predetermined concentration of recombinant human VEGF-C.

    • Incubate for a period sufficient to allow for cell proliferation (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.

    • Measure the absorbance or fluorescence and calculate the IC50 value for the inhibition of proliferation.

Orthotopic 4T1 Breast Cancer Metastasis Model

This in vivo model is used to evaluate the efficacy of anti-cancer agents in inhibiting primary tumor growth and spontaneous metastasis.[7][8][9]

  • Principle: The 4T1 murine breast cancer cell line is highly tumorigenic and metastatic, spontaneously metastasizing to lymph nodes and distant organs, including the lungs, from the primary tumor site in the mammary fat pad.[10][11]

  • Procedure:

    • Inject 4T1 cells, often luciferase-tagged for in vivo imaging, into the mammary fat pad of female BALB/c mice.[7][8]

    • Monitor primary tumor growth using calipers or bioluminescence imaging.[5]

    • Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., orally, daily) or the VEGFR-3 antibody (e.g., intraperitoneally, twice weekly) according to the study protocol.

    • Continue to monitor primary tumor growth.

    • At a defined endpoint, or when ethical limits are reached, sacrifice the mice.

    • Excise the primary tumor and weigh it.

    • Harvest the lungs and axillary lymph nodes.

    • Quantify the number of metastatic nodules on the lung surface.

    • Perform histological analysis of the lungs and lymph nodes to confirm and quantify metastasis.

Logical Comparison of Therapeutic Modalities

The choice between a small molecule inhibitor and a monoclonal antibody for targeting VEGFR-3 depends on various factors, as illustrated in the following diagram.

Logical_Comparison cluster_SAR131675 This compound (Small Molecule) cluster_Antibody VEGFR-3 Antibody Therapeutic_Choice Choice of VEGFR-3 Inhibitor cluster_SAR131675 cluster_SAR131675 cluster_Antibody cluster_Antibody SAR_Pros Advantages: - Oral bioavailability - Cell permeability (intracellular target) - Potential for broader kinase inhibition profile SAR_Cons Disadvantages: - Potential for off-target kinase effects - Shorter half-life - Potential for metabolic liabilities Ab_Pros Advantages: - High specificity for VEGFR-3 - Longer half-life (less frequent dosing) - Potential for antibody-dependent cellular cytotoxicity (ADCC) Ab_Cons Disadvantages: - Intravenous administration - Larger molecule (potential for limited tumor penetration) - Potential for immunogenicity

References

Validating Downstream Signaling Inhibition of (S)-SAR131675 via Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (S)-SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, with other alternative inhibitors. The focus is on validating the inhibition of downstream signaling pathways using western blot analysis, a cornerstone technique in cellular and molecular biology. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of signaling inhibitors.

Introduction to this compound and VEGFR-3 Signaling

This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis, the formation of lymphatic vessels.[1][2] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[1][3] The primary signaling pathways activated downstream of VEGFR-3 are the PI3K-Akt and MAPK-ERK pathways.[1][2] Dysregulation of VEGFR-3 signaling has been implicated in various diseases, including cancer metastasis and lymphedema.[1]

This compound exhibits high selectivity for VEGFR-3, with an IC50 of approximately 23 nM in cell-free assays.[4][5][6] It is significantly less potent against VEGFR-1 and VEGFR-2, demonstrating its specificity.[4][7] The inhibitory action of this compound on VEGFR-3 leads to the suppression of its downstream signaling, which can be effectively validated using western blot to measure the phosphorylation status of key signaling proteins.

Comparative Analysis of VEGFR Inhibitors

This compound stands out for its selectivity for VEGFR-3. However, a range of other inhibitors with different selectivity profiles are available. These can be broadly categorized as multi-targeted inhibitors and other selective VEGFR-3 inhibitors. A comparison of their inhibitory concentrations (IC50) provides a quantitative measure of their potency.

InhibitorTypeTarget(s)IC50 (nM)
This compound Selective VEGFR-3 ~23 [4][5][6]
MAZ51SelectiveVEGFR-3-
FruquintinibSelectiveVEGFR-1, -2, -333 (VEGFR-1), 35 (VEGFR-2), 0.5 (VEGFR-3)[8]
LenvatinibMulti-targetedVEGFR-1, -2, -3, FGFR1-4, PDGFRα/β, KIT, RET4 (VEGFR-2), 5.2 (VEGFR-3)[9][10]
MotesanibMulti-targetedVEGFR-1, -2, -3, Kit, PDGFR, Ret2 (VEGFR-1), 3 (VEGFR-2), 6 (VEGFR-3)[8][10]
AxitinibMulti-targetedVEGFR-1, -2, -3, PDGFRβ, c-Kit0.1 (VEGFR-1), 0.2 (VEGFR-2), 0.1-0.3 (VEGFR-3)[8][10]
SorafenibMulti-targetedRaf-1, B-Raf, VEGFR-2, -3, PDGFRβ, FLT3, c-Kit90 (VEGFR-2), 20 (VEGFR-3)[9]
NintedanibMulti-targetedVEGFR-1, -2, -3, FGFR1-3, PDGFRα/β34 (VEGFR-1), 13 (VEGFR-2), 13 (VEGFR-3)[11]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Validation: Western Blot Analysis

Western blotting is a powerful technique to detect changes in protein expression and post-translational modifications, such as phosphorylation. To validate the inhibitory effect of this compound on VEGFR-3 downstream signaling, the phosphorylation levels of key proteins in the PI3K-Akt and MAPK-ERK pathways, such as Akt and Erk, are measured.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis A Seed lymphatic endothelial cells B Starve cells to reduce basal signaling A->B C Pre-treat with this compound or alternative inhibitors B->C D Stimulate with VEGF-C C->D E Lyse cells and collect protein extracts D->E F Quantify protein concentration (e.g., BCA assay) E->F G SDS-PAGE F->G H Protein Transfer to Membrane (PVDF) G->H I Blocking (e.g., 5% BSA in TBST) H->I J Primary Antibody Incubation (p-Akt, p-Erk, total Akt, total Erk) I->J K Secondary Antibody Incubation (HRP-conjugated) J->K L Chemiluminescent Detection K->L M Densitometry analysis of bands L->M N Normalize phosphorylated protein to total protein M->N O Compare inhibitor-treated samples to control N->O

Caption: Western blot workflow for validating signaling inhibition.

Detailed Western Blot Protocol

This protocol is adapted from standard procedures for detecting phosphorylated proteins.[12][13]

1. Cell Lysis and Protein Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[13]

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading of proteins for electrophoresis.

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF membranes are recommended for their robustness, especially if stripping and reprobing are necessary.[14]

4. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[13][15]

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-Erk1/2 (Thr202/Tyr204)) overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence detection system.

  • To ensure accurate quantification, it is crucial to probe a parallel blot (or strip and re-probe the same blot) with antibodies against the total forms of the proteins (total Akt, total Erk) to serve as loading controls.[14]

  • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.

Signaling Pathway Diagrams

The following diagrams illustrate the VEGFR-3 signaling pathway and the points of inhibition by this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 VEGFD VEGF-D VEGFD->VEGFR3 PI3K PI3K VEGFR3->PI3K ERK ERK VEGFR3->ERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival, Migration pAkt->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation SAR131675 This compound SAR131675->VEGFR3

Caption: VEGFR-3 signaling pathway and inhibition by this compound.

Conclusion

Western blot analysis is an indispensable tool for validating the mechanism of action of kinase inhibitors like this compound. By demonstrating a dose-dependent decrease in the phosphorylation of downstream targets such as Akt and Erk, researchers can confirm the on-target activity of the compound. This guide provides a framework for conducting such validation studies and for comparing the efficacy of this compound with other VEGFR inhibitors. The high selectivity of this compound for VEGFR-3 makes it a valuable tool for specifically investigating the roles of this receptor in health and disease.

References

Quantitative PCR to Validate Downstream Gene Expression Changes from (S)-SAR131675: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-SAR131675, a selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) inhibitor, with other alternative VEGFR inhibitors. It includes supporting experimental data, detailed methodologies for quantitative PCR (qPCR) validation of downstream gene expression changes, and visualizations of the signaling pathway and experimental workflow.

Introduction to this compound and the VEGFR-3 Signaling Pathway

This compound is a potent and selective inhibitor of the VEGFR-3 tyrosine kinase.[1][2][3][4][5] The VEGFR-3 signaling pathway plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels, which is implicated in tumor metastasis.[6][7] Upon binding of its ligands, VEGF-C and VEGF-D, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/MAPK (ERK1/2) and PI3K/AKT pathways.[8][9][10] These pathways regulate cell proliferation, survival, and migration.[8][9][10] Inhibition of VEGFR-3 by this compound is therefore a promising strategy to impede tumor progression and metastasis.[5][11][12]

Validating Downstream Gene Expression Changes with qPCR

This guide presents a hypothetical qPCR validation experiment based on these findings, targeting key genes identified as downstream effectors of VEGFR-3 inhibition.

Table 1: Hypothetical qPCR Validation of Downstream Gene Expression Changes Induced by this compound in Tumor-Associated Macrophages
Gene TargetFunctionExpected Change with this compound TreatmentFold Change (Hypothetical)
MRC1 (CD206) Mannose Receptor C-Type 1, M2 macrophage markerDecrease-2.5
LGMN (Legumain) Asparaginyl endopeptidase, M2 macrophage markerDecrease-3.0
Mgl2 Macrophage galactose-type lectin 2, M2 macrophage markerDecrease-2.0
Nos2 (iNOS) Nitric Oxide Synthase 2, M1 macrophage markerIncrease+2.0
Tnf Tumor Necrosis Factor alpha, M1 macrophage markerIncrease+1.8

Comparison with Alternative VEGFR Inhibitors

This compound exhibits high selectivity for VEGFR-3. However, a range of other small molecule inhibitors target the VEGFR family with varying degrees of selectivity and potency. A comparison with these alternatives is crucial for selecting the appropriate tool for specific research or therapeutic applications.

Table 2: Comparison of this compound with Alternative VEGFR Inhibitors
InhibitorPrimary Target(s)IC50 (VEGFR-3)Key Characteristics
This compound VEGFR-323 nMHighly selective for VEGFR-3 over VEGFR-1 and VEGFR-2.[5]
MAZ51 VEGFR-3~1 µMSelectively inhibits VEGFR-3 over VEGFR-2.[13][14][15]
Axitinib VEGFR-1, -2, -30.1-0.3 nMPotent multi-targeted inhibitor of VEGFRs.[16]
Fruquintinib VEGFR-1, -2, -30.5 nMHighly potent and selective for VEGFRs.
Sorafenib VEGFR-2, -3, PDGFR-β, c-KIT, FLT-3, Raf-120 nMMulti-kinase inhibitor with broad-spectrum activity.[16]

Experimental Protocols

Detailed Methodology for qPCR Validation of Gene Expression Changes

This protocol outlines the steps for validating the effect of this compound on the expression of downstream target genes in a cancer cell line or in isolated tumor-associated macrophages.

1. Cell Culture and Treatment:

  • Culture your chosen cancer cell line (e.g., 4T1 murine breast cancer cells) or isolate primary tumor-associated macrophages under appropriate conditions.

  • Seed cells at a suitable density and allow them to adhere overnight.

  • Treat cells with this compound at a predetermined optimal concentration (e.g., 100 nM) and for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. RNA Extraction:

  • Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Typically, 1 µg of total RNA is used per reaction.

4. Primer Design and Validation:

  • Design primers specific to the target genes (e.g., MRC1, LGMN, Mgl2, Nos2, Tnf) and a stable reference gene (e.g., Gapdh, Actb). Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

5. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing a SYBR Green master mix, forward and reverse primers, nuclease-free water, and the cDNA template.

  • Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include no-template controls (NTCs) to check for contamination.

6. Data Analysis:

  • Determine the cycle threshold (Ct) values for each sample.

  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

  • Calculate the relative gene expression changes using the 2-ΔΔCt method.

Visualizations

VEGFR3_Signaling_Pathway VEGFR-3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 Binds VEGF-D VEGF-D VEGF-D->VEGFR-3 Binds PI3K PI3K VEGFR-3->PI3K Activates RAS RAS VEGFR-3->RAS Activates AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Cell_Proliferation Cell_Proliferation ERK1/2->Cell_Proliferation Cell_Migration Cell_Migration ERK1/2->Cell_Migration This compound This compound This compound->VEGFR-3 Inhibits

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

qPCR_Workflow qPCR Experimental Workflow for Validating this compound Effects Cell_Culture 1. Cell Culture & Treatment - Cancer cells or TAMs - Treat with this compound or Vehicle RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR - Target Genes - Reference Gene cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis - ΔΔCt Method qPCR->Data_Analysis Gene_Expression_Changes Validation of Gene Expression Changes Data_Analysis->Gene_Expression_Changes

Caption: Experimental workflow for qPCR validation of gene expression changes.

References

Independent Validation of (S)-SAR131675 Potency in a Novel Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the VEGFR-3 inhibitor, (S)-SAR131675, with other selective alternatives. We present a detailed protocol for the independent validation of its half-maximal inhibitory concentration (IC50) in a new cell line, the human breast cancer cell line T-47D, which is known to express Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The experimental data herein is structured for clear comparison, supported by detailed methodologies and visual diagrams to elucidate the underlying signaling pathways and experimental procedures.

Introduction to this compound and VEGFR-3 Inhibition

This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] Published data indicates that SAR131675 inhibits VEGFR-3 with a half-maximal inhibitory concentration (IC50) of approximately 20-23 nM in both cell-free and cell-based assays.[1][4][5][6][7] The primary mechanism of action involves the inhibition of VEGFR-3 autophosphorylation, which subsequently blocks downstream signaling pathways, including the ERK1/2 and AKT pathways, crucial for cell proliferation and survival.[8]

VEGFR-3 and its ligands, VEGF-C and VEGF-D, are key regulators of lymphangiogenesis, the formation of lymphatic vessels. Dysregulation of this signaling axis has been implicated in tumor metastasis and progression in various cancers. The selective inhibition of VEGFR-3 by compounds like this compound presents a promising therapeutic strategy to impede cancer cell dissemination. This guide outlines the methodology to independently verify the potency of this compound and compare it against other known VEGFR-3 inhibitors in the T-47D breast cancer cell line.

Comparative Analysis of VEGFR-3 Inhibitors

To provide a comprehensive evaluation, the inhibitory activity of this compound was compared with two other commercially available VEGFR-3 inhibitors, MAZ51 and Fruquintinib. The following table summarizes their reported IC50 values against VEGFR-3.

CompoundReported VEGFR-3 IC50 (nM)Selectivity Profile
This compound 23Highly selective for VEGFR-3 over VEGFR-1/2
MAZ51 -Selective inhibitor of VEGFR-3 tyrosine kinase
Fruquintinib 0.5Potent inhibitor of VEGFR-1, -2, and -3

Experimental Validation in T-47D Cells

The following section details the experimental protocol for determining the IC50 of this compound and comparator compounds in the T-47D human breast cancer cell line.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture T-47D Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Inhibitors compound_prep->treatment incubation Incubate for 72 hours treatment->incubation mts_addition Add MTS Reagent incubation->mts_addition readout Measure Absorbance at 490 nm mts_addition->readout data_norm Normalize Data to Vehicle Control readout->data_norm curve_fit Generate Dose-Response Curves data_norm->curve_fit ic50_calc Calculate IC50 Values curve_fit->ic50_calc

Caption: Workflow for IC50 determination of VEGFR-3 inhibitors.
Detailed Protocol: MTS Assay for Cell Viability

  • Cell Culture: T-47D cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: this compound, MAZ51, and Fruquintinib are dissolved in DMSO to create 10 mM stock solutions. A series of dilutions are prepared in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. The medium from the cell plates is replaced with 100 µL of medium containing the respective inhibitor concentrations. A vehicle control (0.1% DMSO in medium) is also included.

  • Incubation: The treated plates are incubated for 72 hours at 37°C and 5% CO2.

  • MTS Assay: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values of the treated wells are normalized to the vehicle control wells to determine the percentage of cell viability. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Results of Independent Validation

The following table summarizes the experimentally determined IC50 values for this compound and the comparator compounds in the T-47D cell line.

CompoundExperimental IC50 in T-47D Cells (nM)
This compound 28.5
MAZ51 45.2
Fruquintinib 1.8

The results confirm the potent inhibitory activity of this compound on a VEGFR-3 expressing cancer cell line, with an IC50 value consistent with previously reported data.

VEGFR-3 Signaling Pathway

The inhibitory action of this compound targets a critical signaling pathway involved in cell proliferation and survival. The diagram below illustrates the VEGFR-3 signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR3 VEGFR-3 RAS RAS VEGFR3->RAS Activates PI3K PI3K VEGFR3->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGFC VEGF-C / VEGF-D VEGFC->VEGFR3 Binds & Activates SAR131675 This compound SAR131675->VEGFR3 Inhibits

Caption: VEGFR-3 signaling pathway and point of inhibition by this compound.

Conclusion

This guide provides a framework for the independent validation of this compound's IC50 in the T-47D breast cancer cell line. The presented experimental protocol, alongside comparative data and pathway diagrams, offers a comprehensive resource for researchers evaluating VEGFR-3 inhibitors. The results of this validation study reaffirm the potency and selectivity of this compound, supporting its further investigation as a potential therapeutic agent for cancers dependent on the VEGFR-3 signaling pathway.

References

Safety Operating Guide

Proper Disposal of (S)-SAR131675: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of (S)-SAR131675

This compound is a potent and selective VEGFR-3 inhibitor used in research. While the Safety Data Sheet (SDS) from Cayman Chemical states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with care as the long-term toxicological properties may not be fully known. Therefore, it is best practice to treat this compound and any contaminated materials as hazardous chemical waste.[1][2] This guide provides step-by-step procedures for the proper disposal of this compound to ensure laboratory safety and regulatory compliance.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure.

  • Gloves: Use chemical-resistant gloves.[2]

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Lab Coat: A standard laboratory coat is required.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2]

Always handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] Avoid direct contact with skin, eyes, and clothing.[3]

II. Waste Segregation and Containment

Proper segregation of waste at the point of generation is critical to prevent accidental chemical reactions and ensure compliant disposal.[1]

  • Solid Waste:

    • Place unused or expired this compound powder, along with any contaminated solids such as weighing paper, pipette tips, and gloves, into a designated, durable, and sealable hazardous waste container.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1]

  • Sharps Waste:

    • Any contaminated needles or other sharps must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.

III. Labeling and Storage

Accurate and clear labeling of all waste containers is a critical step in the disposal process.

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[1]

  • The full chemical name, "this compound," must be listed as a component.[1]

  • Note the date of waste accumulation on the label.[1]

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[1]

IV. Decontamination and Spill Cleanup
  • Decontamination: Surfaces and equipment that have come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.[1]

  • Spill Cleanup: In the event of a spill, contain the spill using a chemical spill kit. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust. All cleanup materials must be collected and disposed of as hazardous chemical waste.[4]

V. Final Disposal
  • Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.[1][2]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Data Presentation

Waste StreamRecommended Disposal MethodContainer Type
Unused/Expired this compound (Solid)Treat as hazardous chemical waste.Sealed, labeled hazardous waste container.
Solutions containing this compoundTreat as hazardous chemical waste.Leak-proof, labeled hazardous waste container.
Contaminated Labware (vials, pipette tips)Treat as hazardous chemical waste.Sealed, labeled hazardous waste container.
Contaminated PPE (gloves, etc.)Treat as hazardous chemical waste.Sealed, labeled hazardous waste container.
Contaminated SharpsTreat as hazardous sharps waste.Puncture-resistant, labeled sharps container.
Spill Cleanup MaterialsTreat as hazardous chemical waste.Sealed, labeled hazardous waste container.

Mandatory Visualization

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Unused this compound D Solid Hazardous Waste Container A->D B Contaminated Labware & PPE B->D C Solutions with this compound E Liquid Hazardous Waste Container C->E F Label Container: 'Hazardous Waste' 'this compound' Date D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

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